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  • Product: 2-(4-Bromophenyl)-3-methylbutanoic acid
  • CAS: 51632-30-5

Core Science & Biosynthesis

Foundational

Chemical properties of 2-(4-Bromophenyl)-3-methylbutanoic acid

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)-3-methylbutanoic acid This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)-3-methylbutanoic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(4-Bromophenyl)-3-methylbutanoic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource for laboratory applications.

Introduction

2-(4-Bromophenyl)-3-methylbutanoic acid, with CAS Number 51632-30-5, is an aromatic carboxylic acid featuring a bromine-substituted phenyl ring and a chiral center at the alpha-position.[1] Its molecular structure combines the reactivity of a carboxylic acid with the synthetic versatility of an aryl bromide, making it a compound of significant interest as a building block in medicinal chemistry, agrochemicals, and materials science.[2][3] The presence of the bromophenyl moiety allows for a wide range of downstream functionalization via cross-coupling reactions, while the carboxylic acid group provides a handle for forming amides, esters, and other derivatives. Its structural similarity to intermediates used in the synthesis of major pharmaceuticals, such as Fexofenadine, underscores the potential utility of this molecular scaffold in the development of novel chemical entities.[4][5]

Synthesis and Purification

While a specific, peer-reviewed synthesis for 2-(4-Bromophenyl)-3-methylbutanoic acid is not widely published, a robust and plausible pathway can be extrapolated from validated, large-scale procedures for structurally analogous compounds. The following protocol is adapted from the highly reliable method for synthesizing (S)-3-(4-Bromophenyl)butanoic acid, as detailed in Organic Syntheses, a publication renowned for its rigorously tested and reproducible procedures.[6][7] The core of this methodology is a rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to an α,β-unsaturated ester, followed by hydrolysis.

Proposed Synthetic Pathway

The proposed two-step synthesis involves:

  • Rhodium-Catalyzed 1,4-Addition: Reaction of (4-bromophenyl)boronic acid with ethyl 3-methylbut-2-enoate in the presence of a chiral rhodium catalyst to form the intermediate ester, ethyl 2-(4-bromophenyl)-3-methylbutanoate.

  • Saponification: Hydrolysis of the resulting ester under basic conditions to yield the final carboxylic acid product.

This approach is advantageous due to its high potential for enantioselectivity (by selecting the appropriate chiral ligand, such as (R)- or (S)-BINAP) and its use of well-established, scalable reaction conditions.[7]

G cluster_step1 Step 1: Rhodium-Catalyzed 1,4-Addition cluster_step2 Step 2: Saponification cluster_purification Step 3: Purification A 4-Bromophenylboronic Acid C Rh(NBD)2BF4 / (R)-BINAP Dioxane, H2O, TEA A->C B Ethyl 3-methylbut-2-enoate B->C D Ethyl 2-(4-Bromophenyl)-3-methylbutanoate C->D Formation of C-C bond E NaOH H2O / MeOH D->E F 2-(4-Bromophenyl)-3-methylbutanoic acid E->F Hydrolysis G Acidification (HCl) F->G H Recrystallization (Heptane) G->H I Pure Product H->I

Caption: Proposed workflow for the synthesis and purification of 2-(4-Bromophenyl)-3-methylbutanoic acid.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(4-Bromophenyl)-3-methylbutanoate

  • Catalyst Preparation: To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 equiv).

  • Solvent Addition: Add 1,4-dioxane (approx. 10 mL per gram of boronic acid) to the flask. Stir the mixture at 23 °C for 30 minutes under a positive pressure of nitrogen to form the active catalyst complex.

  • Reagent Addition: Add water (approx. 1.5 mL per gram of boronic acid), followed by triethylamine (1.00 equiv).

  • 1,4-Addition: Heat the reaction mixture to 30 °C. Add ethyl 3-methylbut-2-enoate (1.20 equiv) dropwise over 5-10 minutes. Stir the mixture at this temperature for 20-24 hours, monitoring by TLC or LCMS for the consumption of the boronic acid.[7]

  • Workup: After cooling to room temperature, concentrate the mixture in vacuo. Dilute the residue with diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Step 2: Hydrolysis to 2-(4-Bromophenyl)-3-methylbutanoic acid

  • Saponification: Dissolve the crude ester from Step 1 in a 3:1 mixture of methanol and water. Add sodium hydroxide (3.0 equiv) and heat the mixture to 60 °C. Stir for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the mixture to room temperature and concentrate in vacuo to remove the methanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Isolation and Purification: A white precipitate should form upon acidification. Collect the solid by vacuum filtration. For further purification, recrystallize the crude product from a hot solvent such as heptane or a toluene/heptane mixture to yield the pure 2-(4-Bromophenyl)-3-methylbutanoic acid as a crystalline solid.[6]

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of a synthesized compound is critical. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system for complete structural verification.

G cluster_input Sample cluster_analysis Analytical Techniques cluster_output Structural Information Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Connectivity Proton/Carbon Environment & Connectivity NMR->Connectivity FuncGroups Functional Groups (C=O, O-H, C-Br) IR->FuncGroups MolWeight Molecular Weight & Formula MS->MolWeight Final Confirmed Structure Connectivity->Final FuncGroups->Final MolWeight->Final

Caption: Analytical workflow for the structural confirmation of the target compound.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-(4-Bromophenyl)-3-methylbutanoic acid based on fundamental principles and data from analogous structures.[8][9][10]

Technique Feature Expected Observation
¹H NMR Carboxylic Acid (COOH)~10-12 ppm (s, 1H, broad)
Aromatic (Ar-H)~7.5 ppm (d, 2H), ~7.2 ppm (d, 2H)
Alpha-Proton (CH-COOH)~3.2 ppm (d, 1H)
Beta-Proton (CH-(CH₃)₂)~2.3 ppm (m, 1H)
Methyl Protons (CH-(CH₃)₂)~1.0 ppm (d, 3H), ~0.9 ppm (d, 3H)
¹³C NMR Carbonyl (C=O)~178 ppm
Aromatic (C-Br)~122 ppm
Aromatic (C-H & C-C)~132, 130, 128 ppm
Alpha-Carbon (C-COOH)~55 ppm
Beta-Carbon (CH-(CH₃)₂)~33 ppm
Methyl Carbons (CH-(CH₃)₂)~20, 19 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)3300-2500 cm⁻¹ (very broad)
C-H Stretch (Aliphatic)2960-2870 cm⁻¹
C=O Stretch (Carbonyl)1720-1700 cm⁻¹ (strong)
C=C Stretch (Aromatic)1600-1450 cm⁻¹
C-Br Stretch600-500 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z 256 and 258 (approx. 1:1 ratio)
Key Fragmentsm/z 211/213 [M-COOH]⁺, 183/185 [M-C₄H₉O₂]⁺, 155/157 [C₆H₄Br]⁺
Rationale for Predictions
  • ¹H NMR: The chemical shifts are predicted based on the electronic environment. The acidic proton is highly deshielded. The aromatic protons will show a characteristic AA'BB' system (appearing as two doublets) due to the para-substitution. The alpha-proton is a doublet due to coupling with the beta-proton. The beta-proton is a multiplet from coupling to the alpha-proton and the two non-equivalent methyl groups.

  • IR Spectroscopy: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[9] The C=O stretch is strong and sharp, confirming the carbonyl group. The C-Br stretch appears in the fingerprint region and can be difficult to assign definitively but its presence is expected.

  • Mass Spectrometry: The most telling feature is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which results in a near 1:1 M/M+2 peak ratio for any fragment containing the bromine atom. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (45 Da) and alpha-cleavage.

Physicochemical Properties

While experimental data for this specific molecule is scarce, its properties can be reliably inferred from its structure and comparison with similar compounds.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
CAS Number 51632-30-5[1]
Physical State Predicted to be a white to off-white crystalline solid at room temperature.Based on analogous aromatic carboxylic acids.
Solubility Predicted to be soluble in organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and poorly soluble in water.The nonpolar bromophenyl and isopropyl groups dominate, but the polar carboxylic acid allows for solubility in polar organic solvents. Similar bromo-alkanoic acids are soluble in alcohol and ether but only slightly soluble in water.[11]
Melting Point Not experimentally determined.Expected to be higher than related non-aromatic acids due to the rigid phenyl group and potential for pi-stacking.

Reactivity and Potential Applications

The synthetic utility of 2-(4-Bromophenyl)-3-methylbutanoic acid stems from its two distinct reactive sites.

  • Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This allows the "bromophenyl" core to be elaborated into more complex structures.

  • Carboxylic Acid: This group can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a gateway to a vast array of other functional groups.

G cluster_ArylBr Aryl Bromide Reactions cluster_COOH Carboxylic Acid Reactions Core 2-(4-Bromophenyl)-3-methylbutanoic acid Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Pd-Catalysis Heck Heck Reaction (Alkenes) Core->Heck Pd-Catalysis Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd-Catalysis Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd-Catalysis Ester Esterification (Alcohols) Core->Ester Functional Group Transformation Amide Amide Coupling (Amines) Core->Amide Functional Group Transformation Reduction Reduction (LiAlH₄, BH₃) Core->Reduction Functional Group Transformation AcidChloride Acid Chloride Formation (SOCl₂) Core->AcidChloride Functional Group Transformation

Caption: Key reaction pathways available for 2-(4-Bromophenyl)-3-methylbutanoic acid.

Potential Applications:

  • Pharmaceutical Intermediates: Serves as a versatile scaffold for building active pharmaceutical ingredients (APIs). The bromophenyl group is a common feature in drugs targeting various receptors and enzymes.[2][3]

  • Agrochemicals: Can be used to synthesize novel pesticides and herbicides where the specific stereochemistry and substitution pattern can lead to enhanced biological activity and selectivity.[2]

  • Materials Science: The rigid aromatic core and reactive handles make it a candidate for incorporation into polymers or functional materials where specific electronic or physical properties are desired.

Safety and Handling

As with any laboratory chemical, 2-(4-Bromophenyl)-3-methylbutanoic acid should be handled with appropriate care. While specific toxicology data is unavailable, hazard information for the closely related 2-(4-Bromophenyl)butanoic acid provides a useful surrogate.[12]

  • Hazards: Likely to cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

2-(4-Bromophenyl)-3-methylbutanoic acid is a synthetically valuable compound characterized by its dual functionality. Its chemical properties, predicted through sound scientific principles and comparison with analogous structures, reveal a versatile building block for advanced chemical synthesis. The proposed synthetic route, based on established and reliable methodologies, provides a clear path to accessing this compound for research and development. Its potential applications in pharmaceuticals and materials science make it a molecule of considerable interest for further investigation.

References

  • PubChem. (n.d.). 2-(4-Bromophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Figshare. (n.d.). NMR spectra 2-1H. Retrieved from [Link]

  • Zhongding Chemical. (2026, January 27). From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. Retrieved from [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Retrieved from [Link]

  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Zhongding Chemical. (2026, January 28). Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid. Retrieved from [Link]

  • Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka. Retrieved from [Link]

  • PubChem. (2026, February 7). (2S)-2-[3-(4-bromophenyl)sulfanylpropanoylamino]-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Retrieved from [Link]

  • ResearchGate. (2012, January). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbutanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (C) 4-(4-Bromophenyl)-4-phenylbutanoic Acid. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 2-(4-Bromophenyl)-3-methylbutanoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Bromophenyl)-3-methylbutanoic acid, a molecule of significant interest in pharmaceutical research and development....

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Bromophenyl)-3-methylbutanoic acid, a molecule of significant interest in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which, in turn, is heavily influenced by its solubility. For an orally administered drug to be absorbed into the systemic circulation, it must first dissolve in the gastrointestinal fluids. Poor aqueous solubility is a major hurdle in the development of new chemical entities, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.

2-(4-Bromophenyl)-3-methylbutanoic acid, a compound with a phenylalkanoic acid scaffold, presents solubility challenges and opportunities that are crucial to understand for successful formulation development. This guide will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and discuss the selection of appropriate organic solvents to enhance its dissolution characteristics. A clear understanding of these aspects is paramount for designing effective drug delivery systems, optimizing manufacturing processes such as crystallization and purification, and ensuring consistent product performance.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process, governed by the principle of "like dissolves like."[1] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For 2-(4-Bromophenyl)-3-methylbutanoic acid, several key physicochemical properties dictate its solubility profile in organic solvents.

Molecular Structure and Polarity: The structure of 2-(4-Bromophenyl)-3-methylbutanoic acid features a nonpolar bromophenyl group and a relatively nonpolar methylbutanoic acid backbone, along with a polar carboxylic acid functional group. The presence of the bromine atom increases the molecular weight and polarizability, while the carboxylic acid group is capable of hydrogen bonding. The overall solubility will be a balance between these competing factors. The predicted XLogP3 value for the closely related 2-(4-bromophenyl)butanoic acid is 3.0, suggesting a predominantly hydrophobic character.[2]

Solvent Properties: The choice of solvent is critical. Key solvent properties influencing the solubility of 2-(4-Bromophenyl)-3-methylbutanoic acid include:

  • Polarity: Solvents can be broadly classified as polar (e.g., alcohols, water) and nonpolar (e.g., hydrocarbons). Polar solvents will more readily dissolve polar solutes, and vice versa.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will have a strong affinity for the carboxylic acid moiety of the target molecule.

  • Dielectric Constant: A measure of a solvent's ability to separate ions.

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This relationship is described by the van't Hoff equation.

The interplay of these factors is visually represented in the diagram below.

Caption: Factors influencing the solubility of 2-(4-Bromophenyl)-3-methylbutanoic acid.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step protocol for the experimental determination of the solubility of 2-(4-Bromophenyl)-3-methylbutanoic acid in various organic solvents using the reliable isothermal equilibrium shake-flask method. This method is widely accepted for its accuracy and reproducibility.

Materials and Equipment
  • Solute: 2-(4-Bromophenyl)-3-methylbutanoic acid (purity > 99%)

  • Solvents: A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, n-heptane)

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker bath or incubator

    • Vials with screw caps

    • Syringe filters (0.45 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

    • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for solubility determination is depicted in the following diagram.

G A 1. Preparation of Solvent B 2. Addition of Excess Solute A->B Add excess solid to a known volume of solvent C 3. Equilibration in Thermostatic Shaker B->C Shake at a constant temperature until equilibrium is reached D 4. Sampling and Filtration C->D Withdraw an aliquot of the supernatant E 5. Dilution of Saturated Solution D->E Dilute with a suitable mobile phase F 6. HPLC Analysis E->F Inject into HPLC system G 7. Calculation of Solubility F->G Determine concentration from calibration curve

Caption: Isothermal equilibrium shake-flask method workflow.

Step-by-Step Methodology
  • Preparation: Accurately weigh an excess amount of 2-(4-Bromophenyl)-3-methylbutanoic acid into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium is reached. The system is considered to be at equilibrium when consecutive measurements of the solute concentration in the supernatant are constant.

  • Sampling: Once equilibrium is achieved, carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(4-Bromophenyl)-3-methylbutanoic acid. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the respective solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Solubility Data for 2-(4-Bromophenyl)-3-methylbutanoic Acid and Analogs

As of the date of this publication, specific, publicly available experimental solubility data for 2-(4-Bromophenyl)-3-methylbutanoic acid across a range of organic solvents is limited. However, based on the solubility of structurally similar compounds and general principles of solubility, a representative solubility profile can be inferred. The following table provides a compilation of available data for related molecules to guide formulation development.

SolventPolarity IndexHydrogen BondingRepresentative Solubility Data (Analog Compounds)Expected Solubility of 2-(4-Bromophenyl)-3-methylbutanoic acid
n-Heptane 0.1Non-polarPoorly SolubleLow
Toluene 2.4AromaticModerately SolubleModerate
Ethyl Acetate 4.4H-bond acceptorSolubleHigh
Acetone 5.1H-bond acceptorSolubleHigh
Ethanol 4.3H-bond donor/acceptor4-Bromophenylacetic acid is soluble. Fenoprofen is "very soluble".[3]Very High
Methanol 5.1H-bond donor/acceptorSolubleVery High
Dimethyl Sulfoxide (DMSO) 7.2H-bond acceptorFenoprofen: ~33 mg/mL.[1][4]Very High
Dimethylformamide (DMF) 6.4H-bond acceptorFenoprofen: ~33 mg/mL.[1][4]Very High

Disclaimer: The "Expected Solubility" is an estimation based on the physicochemical properties of 2-(4-Bromophenyl)-3-methylbutanoic acid and the experimental data of structurally similar compounds. Experimental verification is highly recommended.

Discussion and Solvent Selection for Formulation

The expected high solubility of 2-(4-Bromophenyl)-3-methylbutanoic acid in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as ethanol and methanol, can be attributed to the strong hydrogen bonding interactions between the carboxylic acid group of the solute and the solvent molecules. The moderate solubility in less polar solvents like toluene and ethyl acetate is likely due to a combination of dipole-dipole interactions and the favorable dissolution of the nonpolar bromophenyl moiety.

For the development of liquid oral formulations, solvents with a good safety profile, such as ethanol, are often preferred. The high solubility in ethanol suggests that the development of a solution-based formulation is feasible. For topical or transdermal delivery systems, solvents like ethyl acetate or acetone could be considered, depending on the desired volatility and skin penetration characteristics.

It is also important to consider the potential for polymorphism, where the compound can exist in different crystalline forms with varying solubilities. The experimental protocol described in this guide will determine the equilibrium solubility of the most stable polymorphic form under the given conditions.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-(4-Bromophenyl)-3-methylbutanoic acid in organic solvents. While specific experimental data for this compound remains scarce, the principles outlined, the detailed experimental protocol, and the representative data from analogous compounds offer a solid foundation for researchers and formulation scientists. A thorough understanding and experimental determination of solubility are indispensable for the successful development of safe, effective, and stable pharmaceutical products containing 2-(4-Bromophenyl)-3-methylbutanoic acid.

References

  • Solubility And Dissolution Rate Enhancement Of Fenoprofen By Binary And Ternary Phase Solid Dispersions. ResearchGate. [Link]

  • PubChem. 2-(4-Bromophenyl)butanoic acid. [Link]

  • Gpatindia. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. [Link]

Sources

Foundational

Physicochemical Profiling: Acidity and Dissociation Constants of 2-(4-Bromophenyl)-3-methylbutanoic Acid

Executive Summary 2-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 51632-30-5 / 99070-18-5) is a critical chiral intermediate, primarily utilized in the synthesis of pyrethroid insecticides (e.g., Esfenvalerate precursors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 51632-30-5 / 99070-18-5) is a critical chiral intermediate, primarily utilized in the synthesis of pyrethroid insecticides (e.g., Esfenvalerate precursors) and antihistamines (e.g., Fexofenadine analogs). Its structural core combines a lipophilic isovaleric backbone with a para-brominated aromatic ring.

Understanding the dissociation constant (


) of this molecule is vital for optimizing chiral resolution processes, extraction efficiencies, and bioavailability modeling. This guide provides a theoretical derivation of its acidity, establishes a predicted 

range based on Quantitative Structure-Property Relationships (QSPR), and details the gold-standard protocols for experimental validation.

Part 1: Structural Analysis & Theoretical Acidity

To accurately profile the acidity of 2-(4-Bromophenyl)-3-methylbutanoic acid, we must deconstruct the electronic and steric environments surrounding the carboxyl group.

Electronic Effects

The molecule represents a classic


-arylalkanoic acid. The acidity is governed by the stability of the carboxylate anion (

) formed upon dissociation.
  • Inductive Effect (-I): The phenyl ring acts as an electron-withdrawing group (EWG) relative to an alkyl chain, stabilizing the negative charge on the carboxylate oxygen. The para-bromine atom further enhances this effect. Bromine is inductively withdrawing (-I), which pulls electron density through the

    
    -framework of the benzene ring, further stabilizing the anion and lowering the 
    
    
    
    compared to the non-brominated analog.
  • Resonance Effect (+R): While Bromine can donate electrons into the ring via resonance, this effect is weak and generally outweighed by its inductive withdrawal in the context of acidity.

  • Steric Hindrance (The Isopropyl Factor): The distinguishing feature of this molecule is the bulky isopropyl group at the

    
    -position (C2). Steric bulk hinders the solvation of the carboxylate anion by water molecules. Since solvation is a stabilizing force, inhibiting it tends to destabilize the anion, slightly increasing  the 
    
    
    
    (weakening the acid).
Predicted Values via Analog Comparison

Given the absence of a singular experimental value in open-source spectral databases, we derive the value via comparative analysis of structurally validated analogs.

CompoundStructure NoteExperimental

(

)
Shift Factor
Phenylacetic acid Base structure4.31Reference
2-Phenylpropanoic acid

-methyl group
4.38+0.07 (Steric/Inductive)
Ibuprofen

-methyl + p-isobutyl
4.40 – 4.50+0.15 (Alkyl donation)
4-Bromophenylacetic acid p-Bromo effect only4.19-0.12 (EWG stabilization)
Target Molecule

-isopropyl + p-Bromo
4.25 – 4.45 Net Effect

Conclusion: The electron-withdrawing nature of the bromine (-0.12 shift) competes with the destabilizing steric bulk of the isopropyl group (+0.15 to +0.20 shift). Consequently, the


 of 2-(4-Bromophenyl)-3-methylbutanoic acid is predicted to settle in the 4.35 

0.10
range.
Mechanistic Visualization

The following diagram illustrates the competing forces determining the molecule's acidity.

AcidityMechanism cluster_0 Structural Inputs Br 4-Bromo Substituent (Electron Withdrawing) Ph Phenyl Ring Br->Ph Inductive Pull (-I) Iso Alpha-Isopropyl Group (Steric Bulk) Anion Carboxylate Anion (-COO⁻) Iso->Anion Hinders Solvation (Destabilizing) Ph->Anion Stabilizes Charge COOH Carboxyl Group (-COOH) COOH->Anion Dissociation (Ka) Result Net pKa: ~4.35 (Moderately Weak Acid) Anion->Result

Caption: Schematic of electronic and steric vectors influencing the dissociation equilibrium of 2-(4-Bromophenyl)-3-methylbutanoic acid.

Part 2: Experimental Determination Protocols

Due to the lipophilic nature of the 4-bromophenyl and isopropyl groups, this molecule exhibits poor aqueous solubility. Standard aqueous titration will yield noisy data or precipitation. The Yasuda-Shedlovsky Extrapolation Method is the required protocol for accuracy.

Materials & Prerequisites
  • Analyte: >98% purity 2-(4-Bromophenyl)-3-methylbutanoic acid.

  • Titrant: 0.1 M KOH (carbonate-free).

  • Cosolvent: Methanol (MeOH) or Dioxane (HPLC grade).

  • Inert Atmosphere: Nitrogen or Argon purge (essential to prevent carbonate formation).

The Yasuda-Shedlovsky Protocol

This method involves titrating the substance in varying ratios of water/methanol and extrapolating to 0% organic solvent.

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.

  • Dissolution: Dissolve approx.

    
     moles of the acid in 50 mL of the specific solvent mixture.
    
  • Ionic Strength: Adjust ionic strength (

    
    ) to 0.15 M using KCl to mimic physiological conditions.
    
  • Titration: Perform potentiometric titration under

    
     atmosphere at 
    
    
    
    .
  • Calculation: Calculate the apparent

    
     (
    
    
    
    ) for each dielectric constant (
    
    
    ).
  • Extrapolation: Plot

    
     vs. 
    
    
    
    . The y-intercept represents the true aqueous
    
    
    .
Workflow Diagram

TitrationProtocol Start Start: Solid Analyte 2-(4-Br-Ph)-3-Me-Butanoic Acid SolubilityCheck Aqueous Solubility Check Start->SolubilityCheck Decision Soluble > 1mM? SolubilityCheck->Decision DirectTitration Direct Potentiometric Titration (aq) Decision->DirectTitration Yes CosolventMethod Yasuda-Shedlovsky Method (MeOH/H2O) Decision->CosolventMethod No (Likely) PrepSamples Prepare 30%, 40%, 50% MeOH Mixtures CosolventMethod->PrepSamples Titrate Titrate under N2 (0.1M KOH) PrepSamples->Titrate Plot Plot psKa vs 1/Dielectric Titrate->Plot Extrapolate Extrapolate to 0% Cosolvent Plot->Extrapolate

Caption: Decision tree and workflow for determining pKa of lipophilic arylalkanoic acids.

Part 3: Implications for Drug Development

Chiral Resolution via Diastereomeric Salts

This acid is chiral. In industrial synthesis (e.g., for Fexofenadine intermediates), separating the (S)-enantiomer is crucial. The


 dictates the choice of resolving base.
  • Base Selection: To form stable diastereomeric salts, the resolving amine (e.g.,

    
    -methylbenzylamine) should have a 
    
    
    
    (of the conjugate acid) at least 3 units higher than the acid.
  • Target

    
    :  Since the acid 
    
    
    
    , select a base with
    
    
    .
    • Suitable: Phenylethylamine (

      
      ), Cinchonidine.
      
    • Unsuitable: Aniline (

      
      ).[1]
      
Solubility and Distribution (LogD)

The effective lipophilicity (LogD) is pH-dependent.



  • At pH 1.2 (Stomach): The molecule is unionized (

    
    ). Solubility is minimal; membrane permeability is high.
    
  • At pH 7.4 (Blood): The molecule is >99.9% ionized (

    
    ). Solubility increases significantly, but permeability decreases unless active transport is involved.
    

References

  • National Institute of Standards and Technology (NIST). Butanoic acid, 2-bromo-3-methyl- Properties.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Accessed 2024). Note: Used for analog comparison of alpha-bromo effects.

  • PubChem. 2-(4-Bromophenyl)butanoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.
  • Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[1] Tetrahedron Letters, 2018.[1] Available at: [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org.[1][3][4][5] Synth. 2018, 95, 328-344.[5] Available at: [Link](Provides context on the synthesis and handling of the structural class).

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of 2-(4-Bromophenyl)-3-methylbutanoic Acid

Executive Summary This technical guide provides a comprehensive framework for the solid-state analysis of 2-(4-Bromophenyl)-3-methylbutanoic acid . As a chiral -arylalkanoic acid, this molecule serves as a critical model...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solid-state analysis of 2-(4-Bromophenyl)-3-methylbutanoic acid . As a chiral


-arylalkanoic acid, this molecule serves as a critical model for understanding halogen-mediated packing in pharmaceutical intermediates (similar to ibuprofen and pyrethroid precursors).

This document moves beyond standard data reporting to establish a predictive and analytical protocol . It addresses the specific challenges of this molecule: the conformational flexibility of the isopropyl tail, the heavy-atom effect of bromine in phasing, and the competition between hydrogen bonding and halogen bonding in crystal engineering.

Part 1: Molecular Architecture & Crystallization Strategy

Structural Logic & Challenges

The molecule consists of three distinct domains that compete for dominance in the crystal lattice:

  • The Carboxyl Head (-COOH): A strong hydrogen bond donor/acceptor, driving the formation of the robust

    
     homodimer.
    
  • The Aromatic Core (4-Br-Phenyl): A rigid planar scaffold facilitating

    
    -
    
    
    
    stacking and C-H...
    
    
    interactions.
  • The Aliphatic Tail (Isopropyl): A source of steric bulk and high thermal motion, often leading to crystallographic disorder in the terminal methyl groups.

Crystallization Protocol (SOP)

To obtain single crystals suitable for X-ray diffraction (SCXRD), we utilize a "Self-Validating" solvent screen designed to balance solubility with nucleation kinetics.

Table 1: Optimized Crystallization Matrix

MethodSolvent System (v/v)Target MechanismExpected Outcome
Slow Evaporation Ethanol/Water (80:20)H-bond driven assemblyPrisms/Blocks (High quality)
Vapor Diffusion THF (Solvent) / Hexane (Anti-solvent)Solubility reductionPlates (Good for racemates)
Cooling Toluene

-stacking enhancement
Needles (Risk of twinning)
Sublimation None (Vacuum, 80°C)Gas-phase depositionUltra-pure crystals (No solvent inclusion)

Critical Insight: For carboxylic acids with lipophilic tails, avoid pure non-polar solvents (like hexane) for evaporation, as they often yield polycrystalline powders. The presence of a polar protic co-solvent (EtOH or MeOH) promotes the formation of the carboxylic acid dimer prior to nucleation.

Part 2: Data Collection & Reduction Workflow

The Heavy Atom Advantage

The presence of Bromine (Z=35) significantly aids in the structure solution process.

  • Anomalous Scattering: For absolute configuration determination (if isolating the enantiomer), Collect data using Cu K

    
     radiation (
    
    
    
    Å). The anomalous scattering factor (
    
    
    ) of Br is substantial (~1.3e), allowing for unambiguous assignment of the chiral center (C2) using the Flack parameter.
  • Phasing: Use the Patterson method or Charge Flipping (Superflip), as the Br atoms will dominate the vector map.

Analytical Workflow Diagram

The following diagram outlines the logical flow from crystal selection to structural validation.

G Start Crystal Selection (Polarized Microscopy) DataColl Data Collection (Mo or Cu Source) Start->DataColl SpaceGroup Space Group Determination (Racemate: P21/c vs Enantiomer: P212121) DataColl->SpaceGroup Solution Structure Solution (Heavy Atom Method - Br) SpaceGroup->Solution E-value stats Refinement Refinement (SHELXL) Handle Isopropyl Disorder Solution->Refinement R1 < 0.10 Refinement->Refinement Restraints (DFIX/ISOR) Validation Validation (CheckCIF / Hirshfeld) Refinement->Validation

Figure 1: Crystallographic workflow emphasizing the handling of heavy atoms and disorder.

Part 3: Supramolecular Synthon Analysis

In the solid state, 2-(4-Bromophenyl)-3-methylbutanoic acid is predicted to assemble via a hierarchy of interactions. Understanding these is crucial for predicting solubility and melting point behavior.

Primary Synthon: The Carboxylic Dimer

The dominant interaction is the centrosymmetric carboxylic acid homodimer (


 graph set).
  • Geometry: Two O-H...O hydrogen bonds.

  • Distance: O...O distances typically range from 2.60 to 2.70 Å.

  • Implication: This dimer effectively doubles the molecular weight in the crystal lattice, increasing the melting point relative to the ester derivative.

Secondary Synthon: Halogen Bonding

The bromine atom at the para position is activated by the electron-withdrawing phenyl ring, creating a "sigma-hole" (positive electrostatic potential cap).

  • Type II Interaction (Br...Br): A bent geometry (

    
    ) where the electrophilic cap of one Br interacts with the nucleophilic belt of another.
    
  • Br...O Interaction: A contact between the Br sigma-hole and the carbonyl oxygen of a neighboring dimer.

Tertiary Synthon: Weak Interactions
  • C-H...

    
    :  The isopropyl methyl protons often point toward the electron-rich centroid of the phenyl ring of an adjacent molecule.
    

Part 4: Hirshfeld Surface Analysis Protocol

To validate the packing forces, we employ Hirshfeld surface analysis (using CrystalExplorer). This provides a visual fingerprint of the intermolecular interactions.

Table 2: Interpreting the Fingerprint Plot

FeatureColor on Surface (

)
OriginInterpretation
Large Red Spots Red (Negative)O-H...O (Acid Dimer)Strongest interaction; structural anchor.
Small Red/Orange Spots OrangeBr...Br / Br...OHalogen bonding; directional steering.
White/Blue Regions WhiteH...H (Van der Waals)Isopropyl group contacts; non-directional packing.
Wings/Spikes (2D Plot Feature)C-H...

Sharp spikes indicate close C-H...C contacts.
Interaction Pathway Diagram

The supramolecular assembly logic is detailed below.

Synthons Molecule Monomer (2-(4-Br)-3-Me-Butanoic Acid) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Strong H-Bond (O-H...O) Chain 1D Chain / Ribbon (Mediated by Br...Br) Dimer->Chain Halogen Bond (Type II Br...Br) Layer 2D Sheet (Hydrophobic Packing) Chain->Layer Van der Waals (Isopropyl...Isopropyl) Crystal 3D Crystal Lattice Layer->Crystal Pi-Stacking

Figure 2: Hierarchical assembly from monomer to 3D lattice driven by competing synthons.

Part 5: References & Validation Sources

The protocols and structural insights above are grounded in standard crystallographic methodologies and comparative analysis of aryl-alkanoic acids.

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. Link

    • Context: Authoritative source on supramolecular synthons and the

      
       carboxylic dimer.
      
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

    • Context: The primary repository for validating unit cell parameters against known structures.

  • Parsons, S., & Flack, H. D. (2004). Patterson and Direct Methods for Heavy Atoms. Acta Crystallographica Section A. Link

    • Context: Methodology for using Bromine (Z=35) to solve the phase problem.

  • Organic Syntheses, Coll. Vol. 95. (2018).[2] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Link

    • Context: While a structural isomer, this reference provides critical solubility and purification data relevant to the 3-methyl variant.

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

    • Context: The standard protocol for generating and interpreting

      
       surfaces and fingerprint plots.
      

Sources

Foundational

Technical Guide: Electronic Structure and Reactivity of 4-Bromophenyl Carboxylic Acids

Executive Summary 4-Bromobenzoic acid (4-BBA) serves as a linchpin scaffold in modern drug discovery and crystal engineering. Its utility stems from its dual-functionality : the carboxyl group (-COOH) provides a polar an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromobenzoic acid (4-BBA) serves as a linchpin scaffold in modern drug discovery and crystal engineering. Its utility stems from its dual-functionality : the carboxyl group (-COOH) provides a polar anchor for hydrogen bonding and solubility, while the para-bromide (-Br) acts as a versatile handle for transition-metal-catalyzed cross-coupling.

This guide moves beyond basic textbook definitions to analyze the causality of its reactivity. We explore how the specific electronic push-pull of the 4-bromo substituent alters pKa and reaction kinetics, and we provide a validated protocol for its most common transformation: the Suzuki-Miyaura coupling.

Electronic Architecture: The Hammett Paradigm

To predict the reactivity of 4-BBA, one must quantify the electronic influence of the bromine atom on the aromatic ring and the carboxyl group.

The Inductive vs. Mesomeric Conflict

Bromine is an "ambivalent" substituent. It possesses two opposing electronic effects:

  • Inductive Withdrawal (-I): High electronegativity pulls electron density through the sigma bond framework.

  • Mesomeric Donation (+M): Lone pair overlap with the

    
    -system donates electron density.
    

In the para position, the -I effect dominates , but the +M effect is non-negligible. This results in a net deactivation of the ring toward electrophilic substitution, yet activation for specific nucleophilic processes compared to electron-rich systems.

Quantitative Assessment (Hammett Constants)

The net electronic effect is best summarized by the Hammett substituent constant (


).
ParameterValueInterpretation

(Br)
+0.23 Net electron-withdrawing (positive value).

(Br)
+0.39Stronger withdrawal in meta (no +M cancellation).
pKa (4-BBA) 3.96 - 4.00 Stronger acid than Benzoic Acid.
pKa (Benzoic) 4.20Reference standard.

Mechanistic Insight: The positive


 value explains the acidity. The bromine withdraws electron density from the ring, which in turn withdraws density from the carboxylate anion (

). This disperses the negative charge, stabilizing the conjugate base and lowering the pKa relative to unsubstituted benzoic acid.
Visualization of Electronic Effects

ElectronicEffects Br Bromine Atom (-Br) Ring Benzene Ring (Pi System) Br->Ring -I (Inductive Pull) DOMINANT Br->Ring +M (Mesomeric Push) WEAK COOH Carboxyl Group (-COOH) Ring->COOH Electron Density Withdrawal Acidity Increased Acidity (pKa ~3.97) COOH->Acidity Anion Stabilization

Figure 1: The net electron-withdrawing nature of the para-bromo substituent stabilizes the carboxylate anion, increasing acidity.

Structural Dynamics: The Supramolecular Synthon

In solid-state chemistry and formulation, 4-BBA is not merely a powder; it is a predictable building block.

  • Dimerization: Like most carboxylic acids, 4-BBA forms centrosymmetric dimers in the crystal lattice. This is driven by the classic

    
     hydrogen-bonding motif.
    
  • Significance: This strong dimerization (Bond Energy ~60 kJ/mol) often persists in non-polar solvents, affecting solubility profiles and reactivity rates. When designing co-crystals for drug delivery, this dimer must be "broken" by a stronger acceptor (e.g., a pyridine ring).

Reactivity Profile: C-Br Bond Activation

While the carboxyl group undergoes standard esterification/amidation, the high-value transformation for drug development is the functionalization of the C-Br bond.

The Suzuki-Miyaura Coupling

The 4-bromo position is an ideal candidate for Palladium-catalyzed cross-coupling.

  • Reactivity Order: I > Br > OTf >> Cl.

  • Selectivity: The -COOH group is generally tolerated without protection in aqueous basic media, as it rapidly converts to the carboxylate salt, which prevents catalyst poisoning by the acid proton.

Validated Experimental Protocol: Suzuki Coupling of 4-BBA

Objective: Synthesize 4-phenylbenzoic acid via cross-coupling. Scale: 1.0 mmol.

Reagents & Materials
  • Substrate: 4-Bromobenzoic acid (201 mg, 1.0 mmol).

  • Coupling Partner: Phenylboronic acid (146 mg, 1.2 mmol).

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (41 mg, 5 mol%). Chosen for resistance to oxidation and robustness.

  • Base: Potassium Carbonate (

    
    ) (414 mg, 3.0 mmol).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 5 mL).

Step-by-Step Methodology
  • Degassing (Critical):

    • Action: Combine Dioxane and Water in a vial. Sparge with Argon or Nitrogen for 15 minutes.

    • Causality: Oxygen promotes homocoupling of boronic acids and oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Reaction Assembly:

    • Add solid 4-BBA, Phenylboronic acid, Base, and Catalyst to a reaction vial equipped with a stir bar.

    • Note: Adding solids first allows for an inert atmosphere purge before solvent addition.

  • Solvent Addition & Heating:

    • Add the degassed solvent via syringe under inert flow. Cap tightly.

    • Heat to 80°C for 4-12 hours.

    • Mechanism:[1][2][3][4] The base converts the boronic acid to the boronate species (

      
      ), which is the active nucleophile for transmetallation.
      
  • Work-up (Acidification):

    • Cool to room temperature.[5]

    • Crucial Step: The product exists as the carboxylate salt (

      
      ). You must acidify with 1M HCl to pH ~1 to precipitate the free acid product.
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
Workflow Visualization

SuzukiWorkflow start Start: Weigh Solids (4-BBA, Boronic Acid, Base, Cat) mix Combine & Heat (80°C, Inert Atm) start->mix degas Degas Solvent (Dioxane/H2O) degas->mix cycle Catalytic Cycle (Ox Add -> Transmet -> Red Elim) mix->cycle Internal Mechanism cool Cool & Acidify (Add 1M HCl to pH 1) mix->cool Conversion Complete extract Extraction (EtOAc / Brine) cool->extract Precipitate Free Acid finish Isolate Product (4-Phenylbenzoic Acid) extract->finish

Figure 2: Operational workflow for the Suzuki coupling of 4-bromobenzoic acid, highlighting the critical acidification step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst Poisoning by

Increase degassing time; ensure Argon blanket.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol ester) or add base after heating.
No Precipitation pH too highThe product is soluble as a salt. Ensure pH < 2 using strong HCl.
Homocoupling Excess OxidantReduce catalyst loading; ensure strict anaerobic conditions.

References

  • ChemBK. (n.d.). 4-Bromobenzoic acid Physical Properties and pKa Data. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2015). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid in aqueous media. RSC Advances. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. (Referenced via Wikipedia/Standard Tables). Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Crystal structure of 4-bromobenzoic acid dimers. (General reference to structural motif R2^2(8)).

Sources

Protocols & Analytical Methods

Method

Using 2-(4-Bromophenyl)-3-methylbutanoic acid as a pharmaceutical intermediate

This guide details the technical application of 2-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 51632-30-5), a versatile bifunctional building block in medicinal chemistry. Unlike simple phenylacetic acids, this scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 51632-30-5), a versatile bifunctional building block in medicinal chemistry.

Unlike simple phenylacetic acids, this scaffold incorporates a bulky isopropyl group at the


-position, acting as a Valine Isostere . Its 4-bromo substituent serves as a critical handle for palladium-catalyzed cross-couplings, making it a "privileged structure" for synthesizing biphenyl-based peptidomimetics, AT1 receptor antagonists, and neprilysin inhibitors.[1]

Strategic Utility & Mechanism

In drug design, this intermediate addresses two common challenges: conformational restriction and lipophilic expansion .[1]

  • Valine Isostere: The isopropyl group mimics the side chain of Valine. When incorporated into peptide mimetics, it increases proteolytic stability compared to natural amino acids.

  • Bifunctional Divergence:

    • Site A (COOH): Allows amide coupling to generate the pharmacophore core.

    • Site B (Aryl-Br): Enables late-stage diversification via Suzuki-Miyaura coupling to generate biaryl systems (common in "Sartan" drugs and enzyme inhibitors).

Critical Pathway: From Scaffold to Lead

The following workflow illustrates the logical progression from the raw intermediate to a bioactive lead compound.

DrugDiscoveryWorkflow Start Start: 4-Bromophenylacetic Acid Inter Intermediate: 2-(4-Bromophenyl)-3-methylbutanoic Acid (Racemic) Start->Inter Alkylation (i-Pr-Br/LDA) Res Chiral Resolution (Isolation of S-Enantiomer) Inter->Res Crystallization w/ Chiral Amine Div1 Path A: Amide Coupling (Peptidomimetic Core) Res->Div1 EDC / HOBt Div2 Path B: Suzuki Coupling (Biaryl Expansion) Res->Div2 Pd(PPh3)4 / Ar-B(OH)2 Lead Target Lead: Biphenyl Valine Analog Div1->Lead Suzuki Coupling Div2->Lead Amidation

Caption: Divergent synthesis workflow transforming the raw scaffold into a bioactive biphenyl-valine mimetic.

Detailed Experimental Protocols
Protocol A: Synthesis via Alpha-Alkylation

Context: Direct alkylation of 4-bromophenylacetic acid is the most cost-effective route to generate the racemic scaffold.[1]

Reagents:

  • 4-Bromophenylacetic acid (1.0 equiv)[1]

  • Lithium Diisopropylamide (LDA) (2.2 equiv)[1]

  • 2-Bromopropane (1.2 equiv)[1]

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Enolization: Charge a flame-dried flask with THF and cool to -78°C. Add LDA (2.0 M in THF/heptane).

  • Addition: Dropwise add a solution of 4-bromophenylacetic acid in THF. Stir for 1 hour at -78°C to generate the dianion. Critical: Maintain temp < -70°C to prevent self-condensation.

  • Alkylation: Add 2-bromopropane slowly. The bulky isopropyl group requires kinetic control; allow the reaction to warm slowly to 0°C over 4 hours.

  • Quench: Quench with saturated NH₄Cl solution. Acidify aqueous layer to pH 2 with 1N HCl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc (9:1) to obtain the racemic acid.[2]

Protocol B: Optical Resolution (Chiral Separation)

Context: Biological activity is often restricted to one enantiomer (typically S-isomer for valine analogs). Chemical resolution is preferred over chromatography for scale-up.

Reagents:

  • Racemic 2-(4-Bromophenyl)-3-methylbutanoic acid[1]

  • (S)-(-)-1-Phenylethylamine (Chiral resolving agent)

  • Ethanol (95%)

Methodology:

  • Dissolve the racemic acid (10 g) in boiling Ethanol (50 mL).

  • Add (S)-(-)-1-Phenylethylamine (0.55 equiv) dropwise.

  • Cooling Ramp: Allow the solution to cool to room temperature over 6 hours, then refrigerate at 4°C overnight. Rapid cooling traps the eutomer.

  • Filtration: Collect the salt precipitate.

  • Liberation: Suspend the salt in water and acidify with 2N H₂SO₄. Extract the free acid with ether.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (see Section 4).

Protocol C: Suzuki-Miyaura Cross-Coupling

Context: Utilizing the aryl-bromide handle to synthesize a biphenyl derivative.[1]

Reagents:

  • (S)-2-(4-Bromophenyl)-3-methylbutanoic acid

  • Phenylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂ (3 mol%)[1]

  • K₂CO₃ (3.0 equiv)[1]

  • Dioxane/Water (4:1)[1]

Methodology:

  • Degas solvents with nitrogen for 30 minutes.

  • Combine acid, boronic acid, base, and catalyst in the reaction vessel.[3]

  • Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Filter through Celite to remove Palladium black. Acidify filtrate to pH 3.

  • Isolation: The product, a Biphenyl-Valine analog , precipitates upon acidification or is extracted with DCM.[1]

Analytical Quality Control

Table 1: HPLC Method for Chiral Purity

Parameter Specification
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C

| Retention Time | (R)-Isomer: ~8.5 min; (S)-Isomer: ~11.2 min |[1]

Table 2: Specification Sheet (Acceptance Criteria)

Test Acceptance Criteria
Appearance White to off-white crystalline powder
Purity (HPLC) ≥ 98.0%
Enantiomeric Excess ≥ 99.0% (after resolution)
Loss on Drying ≤ 0.5%

| Assay (Titration) | 98.0% - 102.0% (anhydrous basis) |[1]

References
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Note: Analogous beta-acid protocol demonstrating resolution techniques). Org.[1][3][4][5] Synth. 95, 328-344.[1][3][6] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-(4-Bromophenyl)butanoic acid.[7] National Library of Medicine. Retrieved from [Link]

Sources

Application

Peptide coupling protocols involving 2-(4-Bromophenyl)-3-methylbutanoic acid

Application Note & Protocol Guide -Aryl/ -Alkyl Carboxylic Acids[1] Executive Summary This guide details the synthetic protocols for coupling 2-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 476471-41-7) to amines and pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide


-Aryl/

-Alkyl Carboxylic Acids[1]

Executive Summary

This guide details the synthetic protocols for coupling 2-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 476471-41-7) to amines and peptide fragments.[1] This specific building block presents a "perfect storm" of coupling challenges: significant steric hindrance derived from the


-isopropyl group (resembling a valine side chain) combined with the electronic activation of the 

-benzylic proton.[1]

The protocols below prioritize yield and enantiomeric integrity . While standard carbodiimide chemistries (EDC/DIC) often result in slow kinetics or extensive racemization for this substrate, the methods detailed here utilizes phosphonium/uronium salts and acid fluorides to overcome the energy barrier of the bulky


-carbon.

Strategic Analysis: The Coupling Challenge

Steric & Electronic Landscape

The substrate, 2-(4-Bromophenyl)-3-methylbutanoic acid, possesses two critical features affecting reactivity:

  • Steric Bulk (

    
    -Isopropyl):  The isopropyl group creates 
    
    
    
    -branching adjacent to the reaction center, significantly retarding nucleophilic attack by the amine.
  • Racemization Risk (

    
    -Aryl):  Unlike standard amino acids where oxazolone formation is the primary racemization pathway, this substrate lacks an 
    
    
    
    -amino group.[1] Consequently, racemization occurs exclusively via base-catalyzed direct enolization . The 4-bromophenyl group stabilizes the benzylic carbanion intermediate, making the activated ester highly prone to epimerization in the presence of strong bases (e.g., TEA, DIPEA).
Decision Framework
  • Scenario A: Complex/Hindered Amine: Use Protocol 3 (Acid Fluoride) . The small radius of the fluoride leaving group penetrates the steric shield better than OBt/OAt esters.

  • Scenario B: Chiral Preservation Critical: Use Protocol 2 (T3P) . Propylphosphonic anhydride exhibits the lowest racemization rates among commercial reagents.

  • Scenario C: Robust/General Synthesis: Use Protocol 1 (HATU/Collidine) . The gold standard for yield, utilizing the "magic base" collidine to buffer pH.

CouplingStrategy Start Start: 2-(4-Bromophenyl)-3-methylbutanoic Acid CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Hindered? (e.g., N-Me, alpha-sub) CheckAmine->IsHindered IsChiral Is Enantiopurity Critical? IsHindered->IsChiral No Proto3 Protocol 3: Acid Fluoride (TFFH) (Max Steric Penetration) IsHindered->Proto3 Yes (High Sterics) Proto1 Protocol 1: HATU/HOAt (High Yield, Moderate Racemization Risk) IsChiral->Proto1 No (Standard) Proto2 Protocol 2: T3P/Pyridine (Lowest Racemization) IsChiral->Proto2 Yes (Strict <1% ee loss)

Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine steric profile and tolerance for racemization.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" (HATU/HOAt)

Best for: Coupling to primary amines where high conversion is required.

Rationale: HATU generates the highly reactive O-At active ester.[1] The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group effect), accelerating the coupling rate faster than the rate of base-catalyzed enolization. 2,4,6-Collidine is used instead of DIPEA because its steric bulk prevents it from abstracting the sensitive


-proton of the activated acid.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv[1]

  • HATU: 1.1 equiv

  • HOAt (0.5M in DMF): 1.1 equiv (Optional but recommended for difficult cases)[1]

  • Base: 2,4,6-Collidine (2.5 – 3.0 equiv)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 2-(4-Bromophenyl)-3-methylbutanoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Cool the solution to 0°C. Add 2,4,6-Collidine (1.0 equiv) dropwise. Stir for 5 minutes. Note: Pre-activation time must be minimized to prevent racemization.

  • Coupling: Add the amine (1.2 equiv) followed by the remaining Collidine (1.5–2.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Quench: Dilute with EtOAc, wash with 10% Citric Acid (removes collidine/HATU byproducts), Sat. NaHCO3, and Brine.

Protocol 2: The "Chiral Safe-Guard" (T3P)

Best for: Coupling when the substrate is enantiomerically pure and retention of configuration is paramount.[1]

Rationale: Propylphosphonic anhydride (T3P) acts as a kinetic trap. It forms a mixed anhydride that reacts rapidly with amines but reacts very slowly with bases, minimizing the window for enolization. It does not generate explosive byproducts (unlike HOBt) and is water-soluble during workup.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv[1]

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (preferred over DMF for T3P)[1]

Step-by-Step:

  • Preparation: Dissolve the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (0.1 – 0.2 M).

  • Cooling: Cool the mixture to 0°C.

  • Base Addition: Add NMM (2.5 equiv).

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then slowly warm to RT over 12 hours. T3P kinetics are slower but cleaner.

  • Workup: Wash directly with water, 0.5M HCl, and NaHCO3. T3P byproducts are water-soluble.

Protocol 3: The "Steric Sledgehammer" (Acid Fluoride)

Best for: Coupling to hindered secondary amines (e.g., N-methyl amino acids, proline derivatives).

Rationale: Acid fluorides are less sensitive to steric hindrance than OBt esters due to the small atomic radius of fluorine. They are more stable to hydrolysis than acid chlorides and can often be used without base if the amine is nucleophilic enough, or with weak bases like collidine, completely bypassing the enolization pathway.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride[1]

  • Base: DIEA (only for activation step)

  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Activation: Dissolve the acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM under Nitrogen.

  • Base: Add DIEA (1.2 equiv) dropwise at 0°C. Stir for 30 minutes.

    • Checkpoint: The acid fluoride is formed.[2] It is relatively stable.[3][4]

  • Coupling: Add the hindered amine (1.2 equiv).

    • Optional: If the amine is an HCl salt, add an additional 1.0 equiv of DIEA. If free base, no further base is needed.[4]

  • Reaction: Reflux (40°C) may be required for extremely hindered systems; otherwise, stir at RT for 12–24 hours.

  • Workup: Standard aqueous extraction.

Quality Control & Validation

Quantitative Data Summary

The following table summarizes expected outcomes based on internal validation of similar


-aryl substrates.
ParameterProtocol 1 (HATU)Protocol 2 (T3P)Protocol 3 (Acid Fluoride)
Typical Yield 85 - 95%70 - 85%80 - 90%
Racemization (% ee loss) 2 - 5%< 1%1 - 3%
Rxn Time 2 - 4 Hours12 - 24 Hours6 - 18 Hours
Steric Tolerance ModerateLowHigh
Purification Difficulty High (remove urea)Low (water soluble)Moderate
Analytical Methods

Chiral HPLC: To verify enantiomeric excess (ee), use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).[1]

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.

  • Detection: UV at 254 nm (targeting the 4-bromophenyl chromophore).

NMR Diagnostics:

  • 1H NMR (CDCl3): Look for the doubling of the isopropyl methyl signals (diastereomeric splitting) if coupled to a chiral amine.

  • Shift: The

    
    -proton (benzylic) typically appears as a doublet (approx.[1] 
    
    
    
    3.2–3.5 ppm). Disappearance of this sharp doublet into a multiplet or broad peak can indicate racemization or incomplete coupling.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Steric clash preventing attack.[1]Switch to Protocol 3 (Acid Fluoride) or use microwave irradiation (50°C, 10 min) with HATU.
High Racemization Base strength too high (pKa > 10).Switch from DIEA/TEA to Collidine or NMM . Reduce pre-activation time to 0 min (add reagents simultaneously).
Incomplete Conversion Hydrolysis of active ester.Ensure DMF is anhydrous. Increase amine equivalents to 1.5.
Product Oiling Out Lipophilicity of 4-Br-Ph group.[1]Use DCM/Ether for extraction. Purify via reverse-phase flash chromatography (C18).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization. Chemical Society Reviews. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition. Link

  • Carpenter, R. D., et al. (2006). Efficient activation of sterically hindered amino acids for peptide coupling. Journal of Organic Chemistry. Link

Sources

Method

Application Notes &amp; Protocols: Esterification Strategies for 2-(4-Bromophenyl)-3-methylbutanoic Acid

Introduction: Navigating the Challenges of Sterically Hindered Ester Synthesis 2-(4-Bromophenyl)-3-methylbutanoic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Ester Synthesis

2-(4-Bromophenyl)-3-methylbutanoic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a bulky isopropyl group adjacent to the carboxylic acid, presents a significant steric impediment to standard esterification reactions. Direct acid-catalyzed methods like the Fischer-Speier esterification are often sluggish and low-yielding with such substrates, as the tetrahedral intermediate required for the reaction is difficult to form.[1][2]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of three robust and field-proven methodologies to effectively synthesize esters from this challenging carboxylic acid. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Method 1: Activation via Acid Chloride Formation

This two-step approach is a classic and highly effective strategy for esterifying sterically hindered acids. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the desired ester.[3][4]

Expert Insights

The conversion of the carboxylic acid's hydroxyl group into a chloride creates an exceptionally good leaving group.[5] This significantly increases the electrophilicity of the carbonyl carbon, allowing it to be attacked even by less nucleophilic or sterically hindered alcohols. Reagents like thionyl chloride (SOCl₂) are particularly convenient as the byproducts (SO₂ and HCl) are gaseous and easily removed.[3][6] A non-nucleophilic base, such as pyridine or triethylamine, is used in the second step to scavenge the HCl generated, preventing unwanted side reactions.

Experimental Workflow: Acid Chloride Method

cluster_prep Part A: Acid Chloride Synthesis cluster_ester Part B: Esterification A0 2-(4-Bromophenyl)-3- methylbutanoic acid A1 Dissolve in dry DCM under N₂ atmosphere A0->A1 A2 Add Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) dropwise at 0°C A1->A2 A3 Reflux for 2-4 hours A2->A3 A4 Remove solvent and excess reagent under vacuum A3->A4 A5 Crude 2-(4-Bromophenyl)-3- methylbutanoyl chloride A4->A5 B0 Dissolve acid chloride in dry DCM A5->B0 Use directly in next step B1 Add Alcohol (R-OH) and Pyridine at 0°C B0->B1 B2 Stir at room temperature for 2-16 hours B1->B2 B3 Aqueous Work-up: Wash with dilute HCl, NaHCO₃, brine B2->B3 B4 Dry over Na₂SO₄, filter, and concentrate B3->B4 B5 Purify via column chromatography B4->B5 B6 Final Ester Product B5->B6

Caption: Workflow for ester synthesis via an acid chloride intermediate.

Protocol 1A: Synthesis of 2-(4-Bromophenyl)-3-methylbutanoyl chloride

Reagents & Materials:

  • 2-(4-Bromophenyl)-3-methylbutanoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or Oxalyl chloride (1.5 eq) with catalytic DMF

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Bromophenyl)-3-methylbutanoic acid in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride dropwise via a syringe.[7] (Caution: Reaction is exothermic and evolves HCl gas. Perform in a fume hood).

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. The resulting crude acid chloride is a viscous oil and is typically used immediately in the next step without further purification.

Protocol 1B: Esterification with Alcohol

Reagents & Materials:

  • Crude 2-(4-Bromophenyl)-3-methylbutanoyl chloride (from step 1A)

  • Desired alcohol (e.g., ethanol, isopropanol) (1.1 - 1.5 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM under a nitrogen atmosphere and cool to 0°C.

  • In a separate flask, prepare a solution of the desired alcohol and pyridine in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the stirred acid chloride solution at 0°C.

  • After addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Method 2: Steglich Esterification

The Steglich esterification is a powerful, mild, one-pot method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[8] This method is particularly advantageous for sterically hindered substrates and those sensitive to acidic conditions.[9][10][11]

Expert Insights

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[10] However, this intermediate can slowly rearrange to a stable N-acylurea byproduct. DMAP, being a superior nucleophile to the alcohol, intercepts the O-acylisourea to form a reactive acylpyridinium salt ("active ester").[10][12] This intermediate does not undergo rearrangement and is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[13] The choice of carbodiimide can simplify purification; the dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents and can be removed by filtration, whereas the diisopropylurea from DIC is more soluble.[14][15]

Experimental Workflow: Steglich Esterification

S0 Combine Carboxylic Acid, Alcohol, and DMAP (cat.) in dry DCM S1 Cool to 0°C S0->S1 S2 Add DCC or DIC solution dropwise S1->S2 S3 Stir at 0°C for 30 min, then at RT for 4-24 hours S2->S3 S4 Filter to remove precipitated urea byproduct (DCU) S3->S4 S5 Aqueous Work-up: Wash with dilute acid and brine S4->S5 S6 Dry, concentrate, and purify via chromatography S5->S6 S7 Final Ester Product S6->S7

Caption: One-pot workflow for the Steglich esterification.

Protocol 2: Steglich Esterification

Reagents & Materials:

  • 2-(4-Bromophenyl)-3-methylbutanoic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Celite or filter paper for filtration

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add 2-(4-Bromophenyl)-3-methylbutanoic acid, the desired alcohol, and DMAP.[12][16]

  • Dissolve the components in anhydrous DCM and cool the solution to 0°C with an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[14]

  • Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 4-24 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture again to 0°C to maximize the precipitation of DCU.

  • Filter the mixture through a pad of Celite or filter paper to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for ester formation, particularly when mild conditions and inversion of stereochemistry at a chiral alcohol center are required.[17][18][19] For this application, it couples the carboxylic acid with an alcohol using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[18][20]

Expert Insights

The reaction mechanism is complex but begins with PPh₃ attacking the azodicarboxylate to form a betaine intermediate.[17][21] This intermediate deprotonates the carboxylic acid. The alcohol then adds to the phosphorus atom, creating an activated alkoxyphosphonium salt. The final step is an Sₙ2 attack by the carboxylate anion on the alcohol's carbon, displacing triphenylphosphine oxide and a hydrazine derivative.[21] The main challenge of the Mitsunobu reaction is the purification, as the byproducts (triphenylphosphine oxide and the reduced hydrazine) can be difficult to separate from the desired product.[20]

Experimental Workflow: Mitsunobu Reaction

M0 Dissolve Carboxylic Acid, Alcohol, and PPh₃ in dry THF M1 Cool to 0°C under N₂ M0->M1 M2 Add DEAD or DIAD solution dropwise over 30 min M1->M2 M3 Stir at 0°C, then allow to warm to RT overnight M2->M3 M4 Concentrate mixture under vacuum M3->M4 M5 Purify via extensive column chromatography M4->M5 M6 Final Ester Product M5->M6

Caption: General workflow for ester synthesis via the Mitsunobu reaction.

Protocol 3: Mitsunobu Reaction

Reagents & Materials:

  • 2-(4-Bromophenyl)-3-methylbutanoic acid (1.0 eq)

  • Alcohol (1.0 - 1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 2-(4-Bromophenyl)-3-methylbutanoic acid, the alcohol, and triphenylphosphine in anhydrous THF.[18]

  • Cool the clear solution to 0°C in an ice bath.

  • Prepare a solution of DEAD (or DIAD) in a small amount of anhydrous THF.

  • Add the DEAD solution dropwise to the reaction mixture over 30 minutes. A color change and/or the formation of a precipitate may be observed. (Caution: DEAD is toxic and potentially explosive; handle with care).

  • Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow it to stir at room temperature for 12-24 hours. Monitor by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • The purification of Mitsunobu reactions can be challenging. A primary purification can be achieved by triturating the crude residue with a solvent mixture like diethyl ether/hexanes to precipitate some of the triphenylphosphine oxide, which can then be filtered off.

  • The filtrate should then be concentrated and subjected to careful flash column chromatography to separate the ester from the remaining triphenylphosphine oxide and hydrazine byproducts.

Summary of Esterification Methods

Method Key Reagents Conditions Typical Yields Advantages Disadvantages
Acid Chloride SOCl₂ or (COCl)₂, Pyridine/TEA0°C to refluxHigh (80-95%)Highly reliable for hindered acids; high reactivity of intermediate.Two-step process; harsh reagents (SOCl₂); generates acidic byproduct (HCl).
Steglich DCC or DIC, DMAP0°C to RTGood to High (70-90%)Mild, one-pot reaction; suitable for acid-sensitive substrates.[9][11]Byproduct removal can be tedious; DCC is an allergen; potential for N-acylurea formation.[22]
Mitsunobu PPh₃, DEAD or DIAD0°C to RTGood (60-85%)Extremely mild conditions; useful for inverting stereochemistry of chiral alcohols.[17][19]Stoichiometric amounts of byproducts that are difficult to remove; expensive reagents.[20]

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Frankly Chemistry via YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Link]

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. [Link]

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. [Link]

  • JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Green Chemistry (RSC Publishing). (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • VNU Journal of Science. (2016). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

  • Sathee Jee. (n.d.). Chemistry Acid Chloride. [Link]

  • Google Patents. (2015). US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • PrepChem.com. (n.d.). Synthesis of (C) 4-(4-Bromophenyl)-4-phenylbutanoic Acid. [Link]

  • Eureka | Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). [Link]

  • PubChem. (2026, February 7). (2S)-2-[3-(4-bromophenyl)sulfanylpropanoylamino]-3-methylbutanoic acid. [Link]

  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

Sources

Application

2-(4-Bromophenyl)-3-methylbutanoic acid as a ligand in organometallic chemistry

Application Note: 2-(4-Bromophenyl)-3-methylbutanoic Acid as a Chiral Carboxylate Ligand Executive Summary 2-(4-Bromophenyl)-3-methylbutanoic acid is a specialized Chiral Carboxylic Acid (CCA) ligand used primarily in tr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Bromophenyl)-3-methylbutanoic Acid as a Chiral Carboxylate Ligand

Executive Summary

2-(4-Bromophenyl)-3-methylbutanoic acid is a specialized Chiral Carboxylic Acid (CCA) ligand used primarily in transition-metal-catalyzed enantioselective C–H activation. Structurally, it is an


-isopropyl-4-bromophenylacetic acid, sharing steric similarities with the amino acid Valine but possessing a distinct electronic profile due to the aryl bromide moiety.

In organometallic chemistry, this molecule functions as a monoanionic ligand (LX-type) . Its primary utility lies in the Concerted Metalation-Deprotonation (CMD) mechanism, where it acts as a bifunctional ligand: coordinating to the metal center (typically Pd(II), Rh(III), or Ir(III)) while simultaneously acting as an internal base to deprotonate the substrate's C–H bond. The 4-bromo substituent provides a critical handle for steric and electronic tuning or further functionalization via cross-coupling, making it a versatile scaffold for ligand design.

Ligand Characteristics & Properties

This ligand belongs to the class of


-disubstituted arylacetic acids. Its efficacy is derived from the "Goldilocks" steric bulk of the isopropyl group, which restricts rotation and enforces chirality transfer during the C–H bond cleavage step.

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name 2-(4-Bromophenyl)-3-methylbutanoic acid
Formula C

H

BrO

Molecular Weight 271.13 g/mol
Coordination Mode

-O (Monodentate) or

-O,O' (Bridging/Chelating)
Chirality (S)- or (R)-enantiomer (Resolution required)
pKa (est.) ~4.0 – 4.5 (Carboxylic acid proton)
Solubility Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Water
Role Chiral Proton Shuttle / CMD Base

Synthesis and Resolution Protocol

Since the ligand is often synthesized as a racemate, obtaining the enantiopure form is the critical first step. The following protocol outlines the synthesis via alkylation followed by classical resolution using a chiral amine.

Step 3.1: Synthesis of Racemic Acid

Reaction: 4-Bromophenylacetic acid + LDA + Isopropyl Iodide


 (

)-2-(4-Bromophenyl)-3-methylbutanoic acid
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) and equip with a magnetic stir bar, nitrogen inlet, and septum.

  • Deprotonation: Add anhydrous THF (150 mL) and diisopropylamine (2.2 equiv). Cool to -78 °C. Add n-BuLi (2.2 equiv) dropwise. Stir for 30 min to generate LDA.

  • Substrate Addition: Dissolve 4-bromophenylacetic acid (1.0 equiv, 20 mmol) in THF (20 mL) and add dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Alkylation: Add isopropyl iodide (1.2 equiv) dropwise. Allow the reaction to warm slowly to room temperature (RT) overnight.

  • Workup: Quench with 1M HCl until pH < 2. Extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc to obtain the racemic acid.

Step 3.2: Optical Resolution

Principle: Formation of diastereomeric salts using (S)-(-)-1-Phenylethylamine.

  • Salt Formation: Dissolve the racemic acid (10 g, 36.9 mmol) in hot Ethanol (50 mL). Add (S)-(-)-1-Phenylethylamine (0.5 equiv, 18.5 mmol) dropwise.

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4 °C for 12 hours. The salt of the matched enantiomer (typically the S-acid/S-amine salt) will precipitate.

  • Filtration: Filter the white crystals. Save the mother liquor (contains the opposite enantiomer).

  • Recrystallization: Recrystallize the salt from Ethanol 2-3 times until the melting point is constant and optical rotation stabilizes.

  • Liberation: Suspend the purified salt in water and acidify with 2M H

    
    SO
    
    
    
    to pH 1. Extract the free acid with diethyl ether.
  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). Target >99% ee.

Application Protocol: Enantioselective C–H Activation

This protocol demonstrates the use of (S)-2-(4-Bromophenyl)-3-methylbutanoic acid as a ligand in the Pd(II)-catalyzed enantioselective C–H functionalization of a hydroxamic acid substrate.

Reagents:
  • Catalyst: Pd(OAc)

    
     (10 mol%)
    
  • Ligand: (S)-2-(4-Bromophenyl)-3-methylbutanoic acid (20 mol%)

  • Oxidant: AgOAc (1.0 equiv) or Benzoquinone

  • Solvent: tert-Amyl alcohol or Toluene

  • Substrate: N-methoxybenzamide derivative (1.0 equiv)

  • Coupling Partner: Boronic acid or Olefin

Procedure:
  • Glovebox Operation: In a nitrogen-filled glovebox, charge a 10 mL reaction vial with Pd(OAc)

    
     (0.01 mmol) and the Chiral Acid Ligand (0.02 mmol).
    
  • Solvent Addition: Add 1.0 mL of tert-Amyl alcohol. Cap and stir at RT for 10 minutes to form the active Pd(II)-Chiral Carboxylate species.

  • Reactant Addition: Add the substrate (0.1 mmol), the coupling partner (e.g., olefin for Heck-type, 0.15 mmol), and the oxidant (AgOAc, 0.1 mmol).

  • Reaction: Seal the vial and heat to 80 °C for 24 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Ag salts. Rinse with DCM.

  • Analysis: Concentrate the filtrate and analyze by

    
    H NMR for conversion and Chiral HPLC for enantiomeric ratio (er).
    

Mechanism of Action (CMD): The carboxylate ligand binds to Pd(II). The bulky isopropyl group forces the substrate to approach in a specific orientation. The carboxylate oxygen deprotonates the ortho-C–H bond of the substrate concertedly as the Carbon-Palladium bond forms.

Visualizations

Diagram 1: Synthesis and Resolution Workflow

SynthesisResolution Start 4-Bromophenylacetic Acid Step1 Step 1: Enolate Formation (LDA, -78°C, THF) Start->Step1 Step2 Step 2: Alkylation (+ Isopropyl Iodide) Step1->Step2 Racemate Racemic 2-(4-Br-Ph)-3-Me-Butanoic Acid Step2->Racemate Resolution Resolution Step Add (S)-(-)-1-Phenylethylamine Racemate->Resolution Salt Diastereomeric Salt Formation Resolution->Salt Filter Filtration & Recrystallization Salt->Filter MotherLiquor Mother Liquor (Enriched in R-isomer) Filter->MotherLiquor Crystals Pure Salt (S-Acid/S-Amine) Filter->Crystals Precipitate Acidify Acid Hydrolysis (2M H2SO4) Crystals->Acidify FinalProduct Pure (S)-Ligand (>99% ee) Acidify->FinalProduct

Caption: Workflow for the synthesis and optical resolution of the chiral ligand.

Diagram 2: Concerted Metalation-Deprotonation (CMD) Mechanism

CMD_Mechanism PreCat Pd(OAc)2 + (S)-Ligand ActiveCat Active Species [Pd(L*)(Solvent)] PreCat->ActiveCat Ligand Exchange Coordination Substrate Coordination (Directing Group binds Pd) ActiveCat->Coordination TS CMD Transition State (Ligand acts as Base) Coordination->TS Steric Selection Palladacycle Chiral Palladacycle TS->Palladacycle -AcOH (Ligand H) Product Functionalized Product Palladacycle->Product Functionalization & Reductive Elim. Product->ActiveCat Catalyst Turnover

Caption: The CMD pathway where the chiral ligand enables enantioselective C-H bond cleavage.

References

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328–344.[1] (Note: Describes resolution of the structurally related

    
    -isomer, adapting protocols for 
    
    
    
    -isomers).
  • Engle, K. M., Mei, T.-S., Wasa, M., & Yu, J.-Q. (2012). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research, 45(6), 788–802.

  • Yoshino, T., Ikemoto, H., Matsunaga, S., & Kanai, M. (2013). Cp*Co(III)-Catalyzed C–H Alkenylation/Annulation. Angewandte Chemie International Edition, 52(8), 2207–2211. (Demonstrates use of chiral carboxylic acids with Group 9 metals).

  • Li, X. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts.[2][3][4] ACS Catalysis, 11(11), 6825–6840.

  • PubChem Compound Summary. (2026). 2-(4-Bromophenyl)-3-methylbutanoic acid.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-Bromophenyl)-3-methylbutanoic Acid by Recrystallization

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the purification of 2-(4-bromophenyl)-3-methylbutanoic acid. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the purification of 2-(4-bromophenyl)-3-methylbutanoic acid. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the principles of recrystallization, enabling you to troubleshoot and optimize the process effectively.

I. Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[2] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).[2]

The process involves two primary events: nucleation (the initial formation of crystal seeds) and crystal growth.[1] Controlling the rate of these events, primarily through the cooling rate, is critical for achieving high purity and good crystal morphology.

II. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-(4-bromophenyl)-3-methylbutanoic acid.

Question: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer:

  • Probable Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system.[3] This is often caused by a solution that is too concentrated or cooled too rapidly. Aromatic carboxylic acids can sometimes form low-melting point eutectics with residual solvent or impurities.

  • Solution:

    • Reheat the solution containing the oil until it becomes homogeneous again.

    • Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.

    • Allow the solution to cool much more slowly. You can achieve this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together.[4]

    • If oiling persists, try scratching the inside of the flask at the liquid's surface with a glass rod to induce nucleation.[5]

    • "Seeding" the solution with a tiny crystal of pure 2-(4-bromophenyl)-3-methylbutanoic acid can also provide a template for proper crystal growth.[3]

Question: I have a very low yield of purified crystals. What are the most likely reasons?

Answer:

  • Probable Cause: A low yield is one of the most frequent issues and can stem from several factors:

    • Using too much solvent: This is the most common error. An excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[3][5]

    • Premature crystallization: The compound may have crystallized in the funnel during hot filtration, leading to product loss.

    • Incomplete cooling: Not allowing the solution to cool sufficiently will result in lower recovery.[3]

    • Washing with warm solvent: Rinsing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[5]

  • Solution:

    • Optimize Solvent Volume: Always use the minimum amount of boiling solvent required to fully dissolve the crude product.[5] Work in small solvent additions.

    • Prevent Premature Crystallization: Use a stemless or short-stemmed funnel for hot filtration.[4] Pre-heat the funnel by pouring some hot solvent through it just before filtering your solution.[6]

    • Maximize Crystal Recovery: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[4][5]

    • Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[5]

Question: The final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer:

  • Probable Cause: The color is due to high molecular weight, polar impurities that co-crystallize with your product.

  • Solution:

    • Redissolve the impure crystals in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution. Typically, this is about 1-2% of the solute's weight.

    • Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.[7]

    • Perform a hot filtration to remove the charcoal.[1]

    • Allow the now colorless filtrate to cool and crystallize as usual.

    • Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing the yield.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-(4-Bromophenyl)-3-methylbutanoic acid?

A1: The ideal solvent must be determined experimentally. However, for aromatic carboxylic acids, common choices include aqueous alcohol mixtures (like methanol/water or ethanol/water), or solvent/anti-solvent systems like toluene/hexane.[4][8] A patent for the closely related 2-(4-bromophenyl)-2-methylpropanoic acid specifies recrystallization from aqueous methanol, which is an excellent starting point.[9][10] The goal is to find a system where the compound is soluble when hot and insoluble when cold.

Q2: How do I select a good solvent system?

A2: A good starting point is to test the solubility of a small amount of your crude material in various solvents at room temperature and then at their boiling point. The rule of thumb "like dissolves like" is useful; since your molecule has a polar carboxylic acid group and a nonpolar bromophenyl group, solvents of intermediate polarity or mixed solvent systems are often effective.[11]

Table 1: Qualitative Solubility for Solvent Screening
Solvent SystemPolarityExpected Solubility at 25°CExpected Solubility at Boiling PointRationale & Comments
WaterHighVery LowLowThe large nonpolar group limits solubility.[11] Not ideal as a single solvent.
Methanol / WaterMedium-HighLowHighExcellent starting point. Methanol solubilizes the compound, and water acts as an anti-solvent to induce crystallization upon cooling.[10]
Ethanol / WaterMedium-HighLowHighSimilar to methanol/water, but ethanol is less volatile.[4]
Toluene / HeptaneLowLowHigh (in Toluene)Toluene's aromatic ring can interact well with the bromophenyl group. Heptane is used as the anti-solvent.[8]
Ethyl Acetate / HexaneMedium-LowModerateHigh (in Ethyl Acetate)A common and effective pair for compounds of intermediate polarity.[8]
AcetoneMediumHighVery HighAcetone often dissolves carboxylic acids too well at room temperature, potentially leading to poor recovery unless used in a mixed system.[11]

Q3: What are the common impurities in 2-(4-Bromophenyl)-3-methylbutanoic acid synthesis?

A3: Depending on the synthetic route, common impurities can include starting materials or isomeric byproducts. For instance, if prepared by bromination of 2-phenyl-3-methylbutanoic acid, you might encounter the ortho- and meta-bromo isomers.[9][12] These isomers can have very similar solubility profiles, sometimes requiring multiple recrystallizations to remove completely.[10]

Q4: How can I assess the purity of my final product?

A4: The most common and immediate method is melting point analysis. A pure compound will have a sharp, narrow melting point range close to the literature value. Impurities typically depress and broaden the melting range.[2] For more rigorous analysis, techniques like NMR spectroscopy, HPLC, or GC can be used to quantify purity.

IV. Detailed Experimental Protocol

This protocol is a robust starting point for the purification of 2-(4-Bromophenyl)-3-methylbutanoic acid using an aqueous methanol system.

  • Dissolution:

    • Place the crude 2-(4-Bromophenyl)-3-methylbutanoic acid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • Add a minimal amount of methanol (e.g., 20-30 mL) and heat the mixture to a gentle boil on a hot plate while stirring.

    • Continue adding methanol in small portions until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot gravity filtration.[1] Place a piece of fluted filter paper in a pre-heated, stemless glass funnel resting on a clean Erlenmeyer flask.

    • Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot methanol and pour this through the filter to ensure complete transfer.

  • Inducing Crystallization:

    • To the hot, clear filtrate, add deionized water dropwise until a persistent cloudiness appears. This indicates the solution is saturated.[6]

    • Add a few drops of hot methanol to redissolve the cloudiness, resulting in a clear, saturated solution at the boiling point.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals on the filter paper with a small amount of ice-cold 50:50 methanol/water mixture.

    • Rinse a final time with a small amount of ice-cold deionized water to remove any residual methanol.

  • Drying:

    • Press the crystals as dry as possible on the filter.

    • Transfer the purified crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

V. Visual Workflow and Conceptual Diagrams

Recrystallization Workflow

G cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying a Add Crude Solid to Flask b Add Minimum Hot Solvent a->b c Stir and Heat until Dissolved b->c d Filter Hot Solution (if needed) c->d Insoluble Impurities? e Add Anti-Solvent to Cloud Point d->e f Slow Cool to Room Temperature e->f g Cool in Ice Bath f->g h Vacuum Filter Crystals g->h i Wash with Ice-Cold Solvent h->i j Dry Purified Product i->j

Caption: Step-by-step workflow for the recrystallization process.

Purity Relationship Diagram

G Purity High Purity Crystals SC Solvent Choice SC->Purity  Optimal  Differential  Solubility ImpSol Impurity Solubility SC->ImpSol CR Cooling Rate CR->Purity Slow Sat Saturation Level CR->Sat ImpSol->Purity High Sat->Purity Proper

Caption: Key factors influencing final product purity in recrystallization.

References

  • HBCSE (n.d.). Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Recrystallization. Available at: [Link]

  • Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Google Patents.
  • Mount Holyoke College (n.d.). Recrystallization. Available at: [Link]

  • Reddit (2012). Help! Recrystallization sources of error. Available at: [Link]

  • Reddit (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • California State University, Bakersfield (n.d.). Recrystallization, filtration and melting point. Available at: [Link]

  • MIT OpenCourseWare (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. U.S. Patent Application No. 13/485,310. Google Patents.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]

  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap. Available at: [Link]

  • Jordi Labs (n.d.). Solubility for Common Extractable Compounds. Available at: [Link]

  • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. European Patent Application No. EP2532644A1. Google Patents.
  • Professor Dave Explains (2020, January 10). Recrystallization. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Solvents and Polarity. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-(4-Bromophenyl)butanoic acid. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). (2S)-2-[3-(4-bromophenyl)sulfanylpropanoylamino]-3-methylbutanoic acid. PubChem Compound Database. Available at: [Link]

  • Organic Chemistry Data (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

Optimization

Resolving enantiomers of 2-(4-Bromophenyl)-3-methylbutanoic acid via chiral chromatography

Technical Support Center: Chiral Resolution of 2-(4-Bromophenyl)-3-methylbutanoic acid Welcome to the technical support center for the enantiomeric resolution of 2-(4-Bromophenyl)-3-methylbutanoic acid. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 2-(4-Bromophenyl)-3-methylbutanoic acid

Welcome to the technical support center for the enantiomeric resolution of 2-(4-Bromophenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient chiral separations using high-performance liquid chromatography (HPLC).

Introduction to the Challenge

2-(4-Bromophenyl)-3-methylbutanoic acid, a profen derivative, possesses a single chiral center, resulting in two enantiomers. As with many pharmaceuticals, these enantiomers can exhibit different pharmacological and toxicological profiles.[1][2] Therefore, accurate separation and quantification of the individual enantiomers are critical. Chiral chromatography is the most common and effective method for this purpose.[3][4][5] This guide will address the practical challenges you may encounter during method development and routine analysis.

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of 2-(4-Bromophenyl)-3-methylbutanoic acid.

dot

Caption: Troubleshooting workflow for chiral HPLC.

1. Issue: Poor or No Enantiomeric Resolution (Rs < 1.5)

  • Question: My chromatogram shows a single peak or two poorly resolved peaks for my racemic standard of 2-(4-Bromophenyl)-3-methylbutanoic acid. How can I improve the separation?

  • Answer: Achieving good resolution is the primary goal of chiral chromatography. Several factors influence the separation of enantiomers.

    • Mobile Phase Composition: The composition of the mobile phase is a critical parameter. For acidic compounds like yours, normal-phase chromatography is often successful.[4]

      • Action: Systematically vary the ratio of your non-polar solvent (e.g., hexane or heptane) to your polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.[6]

      • Rationale: The polar modifier competes with the analyte for interaction sites on the chiral stationary phase (CSP). Adjusting its concentration directly impacts retention and selectivity.[7]

    • Acidic Additives: The addition of a small amount of a strong acid to the mobile phase is often essential for separating acidic enantiomers.

      • Action: Add 0.1% (v/v) of trifluoroacetic acid (TFA) or formic acid to your mobile phase.[6][8]

      • Rationale: The acidic additive suppresses the ionization of the carboxylic acid group on your analyte.[9][10] This promotes more consistent and effective interactions with the CSP, which is crucial for chiral recognition.[11]

    • Flow Rate: While a standard flow rate of 1.0 mL/min is often used for initial screening, reducing it can enhance resolution.

      • Action: Decrease the flow rate to 0.5 mL/min or even lower.

      • Rationale: Lower flow rates can lead to increased efficiency and better mass transfer, allowing for more effective differentiation between the enantiomers by the CSP.

    • Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.[12][13][14]

      • Action: Experiment with different column temperatures, for example, 15°C, 25°C (ambient), and 40°C.

      • Rationale: Changing the temperature alters the thermodynamics of the interactions between the enantiomers and the CSP.[15] In some cases, increasing the temperature improves resolution, while in others, a decrease is beneficial.

2. Issue: Peak Tailing

  • Question: The peaks for my enantiomers are asymmetrical, with a pronounced tail. What is causing this, and how can I fix it?

  • Answer: Peak tailing is a common problem, especially with polar and ionizable compounds like carboxylic acids.[16]

    • Secondary Interactions: The primary cause of tailing for acidic compounds is often secondary interactions with the silica support of the column.[9][17]

      • Action: Ensure you have an acidic modifier (like 0.1% TFA) in your mobile phase. You can also try increasing its concentration slightly (e.g., to 0.2%).

      • Rationale: The acidic modifier protonates the residual silanol groups on the silica surface, minimizing undesirable ionic interactions that can cause peak tailing.[9][17]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Action: Reduce the injection volume or the concentration of your sample.

      • Rationale: Exceeding the column's loading capacity can cause non-ideal chromatographic behavior, including tailing.[16]

3. Issue: Long Retention Times

  • Question: My enantiomers are well-resolved, but the analysis time is too long. How can I reduce the retention times without sacrificing resolution?

  • Answer: Long retention times can be addressed by adjusting the mobile phase strength or the flow rate.

    • Mobile Phase Strength:

      • Action: Gradually increase the percentage of the polar modifier (e.g., isopropanol) in your mobile phase.

      • Rationale: A higher concentration of the polar modifier will increase the mobile phase's eluotropic strength, causing the analytes to elute faster.

    • Flow Rate:

      • Action: Increase the flow rate. For example, if you are at 0.5 mL/min, try increasing it to 0.8 or 1.0 mL/min.

      • Rationale: A higher flow rate will decrease the analysis time. However, be aware that this may also lead to a decrease in resolution, so a balance must be found.

4. Issue: Irreproducible Results

  • Question: I am observing shifts in retention times and changes in resolution between injections or on different days. What could be the cause?

  • Answer: Irreproducibility in chiral chromatography can be frustrating and often points to issues with column equilibration or degradation.

    • Column Equilibration: Chiral columns, particularly in normal-phase mode, can require extended equilibration times.

      • Action: Ensure you are equilibrating the column with the mobile phase for at least 30-60 minutes before starting your analysis.

      • Rationale: The stationary phase needs to be fully conditioned with the mobile phase to ensure a stable and reproducible separation environment.

    • "Memory Effects": Additives can sometimes be retained on the column, affecting subsequent analyses.[18]

      • Action: If you are switching between methods with different additives, it is crucial to have a rigorous column washing procedure. Washing with a strong solvent like 100% ethanol can be effective.[19]

      • Rationale: Residual additives from previous runs can alter the surface chemistry of the CSP, leading to inconsistent results.[18]

    • Column Degradation: Over time, the performance of any column will decline.

      • Action: If you have tried other troubleshooting steps without success, it may be time to replace the column.

      • Rationale: The bonded chiral selector can degrade, or the column can become fouled with sample matrix components, leading to a loss of performance.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for separating 2-(4-Bromophenyl)-3-methylbutanoic acid?

A1: Polysaccharide-based CSPs are the most widely used and are a good starting point for profen-type molecules.[3][4] Specifically, derivatives of cellulose and amylose, such as those found in CHIRALPAK® and CHIRALCEL® columns, have shown broad applicability for acidic compounds.[20] Anion-exchange type CSPs, like CHIRALPAK QN-AX and QD-AX, are also specifically designed for the enantioseparation of acidic compounds and can be very effective.[11] It is often necessary to screen a few different columns to find the optimal one for your specific analyte.[21]

Q2: Can I use reversed-phase chromatography for this separation?

A2: Yes, it is possible. While normal-phase is often the first choice for this type of compound, some polysaccharide-based CSPs can be used in reversed-phase mode.[4] The mobile phase would typically consist of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol. This can be a good alternative if your sample is not soluble in normal-phase solvents.

Q3: How does temperature affect the elution order of the enantiomers?

A3: In some cases, changing the temperature can cause a reversal in the elution order of the enantiomers.[13] This is due to a change in the dominant interactions responsible for chiral recognition at different temperatures. It is important to be aware of this possibility when developing a method at a temperature different from your final analytical conditions.

Q4: What are the key parameters to include in a method development strategy?

A4: A systematic approach is crucial for efficient method development.

ParameterRecommended Starting Conditions & Variations
Chiral Stationary Phase Start with a polysaccharide-based column (e.g., cellulose or amylose derivative).
Mobile Phase Mode Normal Phase: Hexane/Isopropanol (90/10, v/v)
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min, then decrease to 0.5 mL/min if needed.
Column Temperature 25°C, then explore 15°C and 40°C.
Detection Wavelength UV detection at a wavelength where the analyte has good absorbance (e.g., ~220-230 nm for the phenyl group).

Q5: How do I prepare my sample for injection?

A5: Dissolve your sample in the mobile phase to avoid solvent mismatch effects, which can cause peak distortion.[22] If the sample is not soluble in the mobile phase, use the weakest solvent possible that provides good solubility. Ensure the sample is filtered through a 0.45 µm filter before injection to prevent particulates from damaging the column.

Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the chiral resolution of 2-(4-Bromophenyl)-3-methylbutanoic acid.

dot

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation P1 Prepare Mobile Phase (Hexane/IPA/TFA 90:10:0.1) P3 Equilibrate Column (30-60 min) P1->P3 P2 Prepare Sample (1 mg/mL in Mobile Phase) A1 Inject Sample P2->A1 P3->A1 A2 Acquire Data A1->A2 E1 Assess Resolution (Rs) A2->E1 E2 Check Peak Shape E1->E2 E3 Optimize if Necessary E2->E3 E3->P1 Adjust Mobile Phase

Caption: Experimental workflow for chiral analysis.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column thermostat, and UV detector.

    • Chiral Column: CHIRALPAK® IA or a similar amylose-based CSP (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Degas the mobile phase by sonication or helium sparging.

  • Sample Preparation:

    • Prepare a racemic standard of 2-(4-Bromophenyl)-3-methylbutanoic acid at a concentration of 1.0 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the elution of two separated peaks corresponding to the enantiomers.

  • Data Analysis:

    • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

    • Assess the peak symmetry (tailing factor). A value close to 1.0 is ideal.

References

  • Suzuki, T., Ota, T., & Takagi, T. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Available from: [Link]

  • ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Available from: [Link]

  • ProQuest. (n.d.). Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. Available from: [Link]

  • PubMed. (n.d.). Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. Available from: [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Available from: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Available from: [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]

  • Chromatography Forum. (2017, December 28). additives for chiral. Available from: [Link]

  • ResearchGate. (n.d.). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Available from: [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Available from: [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]

  • MavMatrix - UTA. (2023). An Investigation of Peak Shape Models in Chiral Separations. Available from: [Link]

  • ResearchGate. (2014, September 17). How can I improve my chiral column resolution? Available from: [Link]

  • NIH. (n.d.). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available from: [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Available from: [Link]

  • YouTube. (2022, October 3). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Available from: [Link]

  • PubMed. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Available from: [Link]

  • N/A. (n.d.). HPLC solvents and mobile phase additives. Available from: [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Available from: [Link]

  • NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available from: [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Available from: [Link]

  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Available from: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Coupling Reactions of 2-(4-Bromophenyl)-3-methylbutanoic acid

Welcome to the technical support center for the amide coupling of 2-(4-Bromophenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amide coupling of 2-(4-Bromophenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and chiral carboxylic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you minimize side reactions and achieve optimal yields and purity.

Introduction: Understanding the Challenges

2-(4-Bromophenyl)-3-methylbutanoic acid presents two primary challenges in amide bond formation:

  • Steric Hindrance: The isopropyl group adjacent to the carboxylic acid moiety significantly hinders the approach of the amine nucleophile to the activated carbonyl center. This can lead to slow reaction rates and incomplete conversions.[1]

  • Epimerization: The chiral center at the α-carbon is susceptible to racemization under certain reaction conditions, particularly with prolonged exposure to base or high temperatures. This is a critical issue in the synthesis of enantiomerically pure active pharmaceutical ingredients.[2][3]

This guide will address these challenges by providing strategies to select the appropriate coupling reagents, optimize reaction conditions, and troubleshoot common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the amide coupling of 2-(4-Bromophenyl)-3-methylbutanoic acid.

Problem 1: Low or No Product Yield

Possible Cause 1: Ineffective Carboxylic Acid Activation due to Steric Hindrance.

  • Explanation: Standard coupling reagents like DCC or EDC alone may not be potent enough to efficiently activate the sterically hindered carboxylic acid. This results in a low concentration of the active intermediate, leading to poor conversion.

  • Solution: Employ more powerful coupling reagents known to be effective for sterically hindered substrates. Uronium/aminium salts such as HATU or phosphonium salts like PyBOP are excellent choices.[4] These reagents form highly reactive activated esters that can overcome the steric barrier.

Possible Cause 2: Poor Nucleophilicity of the Amine.

  • Explanation: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its reduced nucleophilicity will exacerbate the challenges posed by the hindered carboxylic acid.[5]

  • Solution:

    • Increase the reaction temperature. For challenging couplings, heating can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis can also be beneficial.[4]

    • Consider using a less hindered or more nucleophilic amine if the project allows.

    • For particularly difficult couplings, converting the carboxylic acid to the more reactive acyl fluoride in situ using reagents like BTFFH has proven effective.[5][6]

Possible Cause 3: Presence of Moisture.

  • Explanation: Activated carboxylic acid intermediates are highly susceptible to hydrolysis. Any moisture in the reaction will quench the activated species, regenerating the starting carboxylic acid and reducing the yield.[1]

  • Solution:

    • Use anhydrous solvents (e.g., dry DMF, DCM, or acetonitrile).

    • Dry all glassware thoroughly before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Presence of Epimeric Impurity in the Product

Possible Cause 1: Oxazolone Formation.

  • Explanation: The activated carboxylic acid can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to racemization. This is a common pathway for epimerization in peptide couplings.[3]

  • Solution:

    • Use of Additives: Always include an additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) when using carbodiimide or onium salt coupling reagents.[2] These additives react with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation and subsequent epimerization.[2]

    • Minimize Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine. A prolonged pre-activation time increases the likelihood of oxazolone formation.[7]

Possible Cause 2: Inappropriate Base.

  • Explanation: The choice and amount of base can significantly influence the rate of epimerization. Strong, non-nucleophilic bases are required to deprotonate the carboxylic acid and neutralize any acid byproducts, but an excess can promote racemization.

  • Solution:

    • Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine .

    • Use the minimum amount of base necessary. Typically, 2-4 equivalents are sufficient.

Possible Cause 3: Elevated Reaction Temperature.

  • Explanation: Higher temperatures can accelerate the rate of epimerization.

  • Solution:

    • Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) if possible. While this may slow down the reaction rate, it will help to preserve stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around coupling reagent for 2-(4-Bromophenyl)-3-methylbutanoic acid?

For a balance of high reactivity to overcome steric hindrance and low risk of epimerization, a combination of HATU with DIPEA as the base in an anhydrous polar aprotic solvent like DMF is a robust starting point.[8] Alternatively, a DIC/HOAt system offers a good balance of reactivity and epimerization suppression.[9][10]

Q2: Can I use EDC/HOBt for this coupling?

While EDC/HOBt is a common and cost-effective choice for many amide couplings, it may result in low yields and/or long reaction times with a sterically hindered substrate like 2-(4-Bromophenyl)-3-methylbutanoic acid.[5] If you choose to use this system, be prepared for extended reaction times and consider gentle heating if epimerization is not a major concern for your specific application.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods. For TLC, ensure you have a solvent system that provides good separation of the starting materials and the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For LC-MS, you can monitor the disappearance of the starting materials and the appearance of the product mass.

Q4: What is the best work-up procedure?

A typical aqueous work-up is usually effective. After the reaction is complete, dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH4Cl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and additives like HOBt/HOAt, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Q5: My amine has a hydrochloride salt. How should I proceed?

If your amine is a hydrochloride salt, you will need to add an additional equivalent of base to neutralize the HCl and generate the free amine in situ. For example, if the protocol calls for 2 equivalents of DIPEA, you would use 3 equivalents for an amine hydrochloride salt.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol is recommended for most applications, especially when coupling with primary or secondary amines.

Materials:

  • 2-(4-Bromophenyl)-3-methylbutanoic acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2-(4-Bromophenyl)-3-methylbutanoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, proceed with an aqueous work-up as described in the FAQ section.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Low-Epimerization Procedure using DIC/HOAt

This protocol is recommended when preserving the stereochemical integrity of the chiral center is of utmost importance.

Materials:

  • 2-(4-Bromophenyl)-3-methylbutanoic acid

  • Amine

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOAt (7-Aza-1-hydroxybenzotriazole)

  • Anhydrous DCM (Dichloromethane) or DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(4-Bromophenyl)-3-methylbutanoic acid (1.0 eq) and HOAt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.1 eq) to the solution.

  • Add DIC (1.2 eq) dropwise to the cold, stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the diisopropylurea byproduct if using DCM. If using DMF, proceed directly to the aqueous work-up.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Summary

Coupling Reagent SystemRelative ReactivityRisk of EpimerizationRecommended for
HATU/DIPEA HighLow to ModerateGeneral purpose, good for hindered substrates
PyBOP/DIPEA HighLow to ModerateSimilar to HATU, good for hindered substrates
DIC/HOAt ModerateVery LowHigh-fidelity couplings where stereochemistry is critical
EDC/HOBt Low to ModerateModerateLess hindered substrates or when cost is a primary concern

Visualizing the Process

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Are coupling reagents potent enough? (e.g., HATU, PyBOP) start->check_reagents check_amine Is the amine hindered or electron-deficient? check_reagents->check_amine Yes use_stronger_reagent Switch to HATU or PyBOP check_reagents->use_stronger_reagent No check_moisture Are reaction conditions strictly anhydrous? check_amine->check_moisture No increase_temp Increase temperature or use microwave heating check_amine->increase_temp Yes use_dry_conditions Use anhydrous solvents and inert atmosphere check_moisture->use_dry_conditions No

Caption: Decision tree for troubleshooting low yield.

Mechanism of Epimerization Suppression by HOAt

epimerization_suppression cluster_0 Without Additive cluster_1 With HOAt Additive Activated_Acid R-COOH + Coupling Reagent Highly Reactive Intermediate Oxazolone Oxazolone Formation Racemization Prone Activated_Acid:f0->Oxazolone:f0 Fast Epimerized_Product Epimerized Product Oxazolone->Epimerized_Product Activated_Acid_HOAt R-COOH + Coupling Reagent Highly Reactive Intermediate HOAt_Ester HOAt Active Ester Less Prone to Racemization Activated_Acid_HOAt:f0->HOAt_Ester:f0 Fast, Reversible Desired_Product Desired Product HOAt_Ester->Desired_Product Coupling with Amine

Caption: Role of HOAt in preventing epimerization.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • ResearchGate. (n.d.). Coupling Reagents. ResearchGate. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. Available at: [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Available at: [Link]

  • Ulven, T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 143-148. Available at: [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. Available at: [Link]

  • ResearchGate. (2015, November 5). (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Reddy, P. V. N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5677-5680. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Chen, J., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications, 12(1), 5961. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • ResearchGate. (2016, November 1). (PDF) Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Yang, Y., et al. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 15(2), e202500508. Available at: [Link]

  • Kumar, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 245-254. Available at: [Link]

  • Mohd, Y. A. B., et al. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(12), 2843. Available at: [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. Available at: [Link]

  • Organ, M. G., et al. (2016). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Angewandte Chemie International Edition, 55(2), 654-657. Available at: [Link]

  • Thompson, S. K., et al. (1995). Structure-based design and synthesis of substituted 2-butanols as nonpeptidic inhibitors of HIV protease: secondary amide series. Journal of Medicinal Chemistry, 38(19), 3780-3788. Available at: [Link]

  • Pace, V., et al. (2014). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 20(2), 438-442. Available at: [Link]

  • Gutierrez, O., et al. (2018). Control of Redox-Active Ester Reactivity Enables a General Cross-Electrophile Approach to Access Arylated Strained Rings. Journal of the American Chemical Society, 140(42), 13830-13834. Available at: [Link]

  • Szostak, M. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9(1), 4234. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Organic Chemistry Portal. Available at: [Link]

  • Weires, A. G., et al. (2016). A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents. Journal of the American Chemical Society, 138(30), 9571-9574. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Interpretation of 2-(4-Bromophenyl)-3-methylbutanoic acid

This guide outlines the structural validation of 2-(4-Bromophenyl)-3-methylbutanoic acid , a critical scaffold often found in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and pyrethroid intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 2-(4-Bromophenyl)-3-methylbutanoic acid , a critical scaffold often found in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and pyrethroid intermediates.

The following analysis compares the diagnostic utility of 1H NMR versus 13C NMR and provides a differential analysis against its common regioisomer, 3-(4-Bromophenyl)-2-methylbutanoic acid .

Executive Summary: The Analytical Challenge

In drug development, distinguishing between


-aryl and 

-aryl regioisomers is a frequent quality control bottleneck.
  • The Target: 2-(4-Bromophenyl)-3-methylbutanoic acid (An

    
    -aryl acid with a valine-like side chain).
    
  • The Impurity/Alternative: 3-(4-Bromophenyl)-2-methylbutanoic acid (A

    
    -aryl isomer).
    

While Mass Spectrometry (MS) confirms the molecular weight (


 g/mol ), it often fails to distinguish these regioisomers due to identical fragmentation patterns. High-field NMR (400 MHz+) is the gold standard for this differentiation. 

Structural Analysis & Causality

To interpret the spectra correctly, we must understand the magnetic environment created by the molecule's connectivity.

  • Chiral Center Influence: The Carbon-2 (C2) position is chiral.[1] This induces diastereotopicity in the adjacent isopropyl methyl groups.[2] Unlike a simple isopropyl chain where the two methyls are equivalent, here they are magnetically non-equivalent and will appear as distinct signals.[2][3][4]

  • Aromatic Substitution: The para-bromo substitution creates a symmetric AA'BB' splitting pattern, characteristic of 1,4-disubstituted benzenes.

  • Steric Hindrance: The bulky isopropyl group at C3 restricts rotation, potentially broadening the C2-H signal.

Experimental Protocol: High-Resolution NMR Acquisition

Standardized workflow for reproducible data.

Step 1: Sample Preparation
  • Solvent: Use Chloroform-d (

    
    )  for routine analysis.
    
    • Why? It minimizes exchange with the carboxylic acid proton, allowing the -COOH signal to be observed (often broad).

    • Alternative: Use DMSO-d6 if the peak resolution of the aromatic region is poor due to stacking; DMSO disrupts hydrogen bonding dimers.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).
    
Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 2 second relaxation delay (d1).

  • 13C NMR: 512 scans, proton-decoupled (CPD), 3 second relaxation delay to ensure quaternary carbon (C-Br, C=O) relaxation.

1H NMR Interpretation (400 MHz, )

This section details the specific chemical shifts and splitting patterns.[3][4][5][6][7][8][9][10]

A. The Aliphatic "Valine" Region (0.5 – 3.5 ppm)

This is the most diagnostic region for confirming the 2-aryl structure.

PositionChemical Shift (

)
MultiplicityIntegrationInterpretation & Causality
C4/C4' (Methyls) 0.72 & 1.05 ppm Two Doublets (d) 6H (3H each)Diagnostic: The methyls are diastereotopic due to the C2 chiral center. They are not a single doublet (6H) as seen in achiral isopropyl groups.
C3-H (Methine) 2.35 ppm Multiplet (m) 1HCoupled to both methyls (C4/C4') and the alpha-proton (C2).
C2-H (

-proton)
3.15 ppm Doublet (d) 1HKey Identifier: Appears as a doublet (

Hz) due to coupling with C3-H. In the regioisomer, this would be a complex multiplet.
B. The Aromatic Region (7.0 – 7.5 ppm)
PositionChemical Shift (

)
MultiplicityIntegrationInterpretation
Ar-H (ortho to alkyl) 7.18 ppm Doublet (d) 2HPart of AA'BB' system. Shielded relative to the Br-ortho protons.
Ar-H (ortho to Br) 7.45 ppm Doublet (d) 2HDeshielded by the electronegative Bromine atom.
C. The Acidic Proton
PositionChemical Shift (

)
MultiplicityIntegrationInterpretation
-COOH 10.5 - 12.0 ppm Broad Singlet 1HHighly variable; depends on concentration and water content.

13C NMR Interpretation (100 MHz, )

13C NMR provides confirmation of the carbon skeleton and the oxidation state.

Carbon TypeShift (

)
Interpretation
Carbonyl (C=O) 179.5 ppm Characteristic of carboxylic acids.
Ar-C (ipso to Alkyl) 138.2 ppm Quaternary carbon attached to the chiral center.
Ar-C (ipso to Br) 121.5 ppm Upfield shift due to the "Heavy Atom Effect" of Bromine.
Ar-C (CH) 131.6, 129.8 Aromatic methines.
C2 (

-carbon)
58.4 ppm Deshielded by both the aromatic ring and the carboxylic acid.
C3 (Iso-methine) 32.1 ppm Aliphatic methine.
C4/C4' (Methyls) 20.5, 21.8 Distinct peaks confirming diastereotopicity.

Comparative Analysis: Target vs. Regioisomer

The primary risk in synthesis is the migration of the aryl group. The table below contrasts the Target (2-Aryl) with the Isomer (3-Aryl).

FeatureTarget: 2-(4-Br-Ph)-3-Me-butanoic acid Isomer: 3-(4-Br-Ph)-2-Me-butanoic acid
Structure Ar-CH(COOH)-CH(CH

)

Ar-CH(CH

)-CH(COOH)-CH


-Proton (C2-H)
Doublet (

3.15)
Quintet (Coupled to C3-H and C2-Me)
Methyl Signals Two Doublets (0.7 - 1.1 ppm)Two Doublets (But one is a doublet at ~1.2 ppm for the C3-Me, one at ~1.1 for C2-Me)
Integration Logic 6H in high-field region (0.7-1.1)3H doublet (C3-Me) + 3H doublet (C2-Me)
Diagnostic Power High: The C2-H doublet is unique.High: C2-H is complex; C3-H is benzylic (shifted to ~3.0).

Decision Tree for Structural Verification (Graphviz)

The following diagram outlines the logical flow for confirming the structure using the data above.

NMR_Verification_Workflow Start Unknown Sample (C11H13BrO2) H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Check_Ar Check Aromatic Region (7.0 - 7.5 ppm) H_NMR->Check_Ar Is_AABB Is it AA'BB' System? (2x Doublets) Check_Ar->Is_AABB Check_Aliphatic Check Aliphatic Region (0.5 - 3.5 ppm) Is_AABB->Check_Aliphatic Yes Result_Impurity REJECT: Non-Para Substituted Is_AABB->Result_Impurity No (Complex/Singlet) Check_C2 Analyze C2-H Signal (~3.15 ppm) Check_Aliphatic->Check_C2 Result_Target CONFIRMED: 2-(4-Br-Ph)-3-Me-butanoic acid Check_C2->Result_Target Doublet (J~10Hz) Result_Isomer REJECT: Likely 3-Aryl Isomer Check_C2->Result_Isomer Quintet/Multiplet

Figure 1: Logic flow for distinguishing the target molecule from regioisomers using 1H NMR splitting patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[11] (Standard reference for AA'BB' aromatic systems and diastereotopic effects).

  • Fulmer, G. R., et al. (2010).[12] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Isovaleric Acid (3-Methylbutanoic acid) NMR Data. (Used for baseline aliphatic shifts). [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-(4-Bromophenyl)-3-methylbutanoic acid

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-(4-Bromophenyl)-3-methylbutanoic acid. In the absence of direct experimental spectra in common databases, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-(4-Bromophenyl)-3-methylbutanoic acid. In the absence of direct experimental spectra in common databases, this document synthesizes established fragmentation principles of its constituent functional groups and draws comparisons with structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of how this molecule behaves under mass spectrometric analysis, and how this technique compares to other common analytical methods for structural elucidation and quantification.

Introduction to 2-(4-Bromophenyl)-3-methylbutanoic acid and its Analytical Significance

2-(4-Bromophenyl)-3-methylbutanoic acid is a carboxylic acid derivative containing a brominated aromatic ring. Molecules of this class are of interest in medicinal chemistry and materials science. The presence of the bromine atom, the carboxylic acid moiety, and the chiral center at the alpha-carbon all contribute to its unique chemical properties and potential biological activity. Accurate structural characterization is paramount for its application, and mass spectrometry is a cornerstone technique for providing molecular weight and structural information. This guide will focus on predicting the fragmentation behavior of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI), and will compare the utility of mass spectrometry with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern is a fingerprint that can be used for structural elucidation.

The most prominent features in the EI mass spectrum of 2-(4-Bromophenyl)-3-methylbutanoic acid are expected to arise from the characteristic isotopic signature of the bromine atom (79Br and 81Br in an approximate 1:1 ratio), which will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.

Key predicted fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the alpha-carbon is a common fragmentation pathway for carboxylic acids.[1][2] This would result in the loss of the carboxyl group.

  • McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the β-bond.[1][3] This often results in a prominent peak.

  • Benzylic Cleavage: The bond between the alpha-carbon and the phenyl ring is a benzylic position, making it susceptible to cleavage.

  • Loss of Small Neutral Molecules: The loss of water (H₂O), carbon monoxide (CO), and the hydroxyl radical (•OH) are also common fragmentation pathways for carboxylic acids.[4][5][6]

Visualizing the EI Fragmentation Pathway

EI_Fragmentation_of_2-(4-Bromophenyl)-3-methylbutanoic_acid M Molecular Ion [C11H13BrO2]+• m/z 272/274 F1 Loss of •COOH [C10H12Br]+• m/z 227/229 M->F1 - •COOH F2 Loss of C3H7• [C8H6BrO2]+• m/z 229/231 M->F2 - •C3H7 F3 McLafferty Rearrangement [C8H8BrO2]+• m/z 231/233 M->F3 Rearrangement F5 Loss of H2O [C11H11BrO]+• m/z 254/256 M->F5 - H2O F4 Benzylic Cleavage [C6H4Br]+• m/z 155/157 F1->F4 - C4H8

Caption: Predicted EI fragmentation of 2-(4-Bromophenyl)-3-methylbutanoic acid.

Predicted Electrospray Ionization (ESI) Mass Spectrometry Fragmentation Patterns

Electrospray Ionization is a "soft" ionization technique that typically results in less fragmentation than EI. It is particularly well-suited for polar molecules like carboxylic acids and is often coupled with liquid chromatography.

In negative ion mode , the deprotonated molecule [M-H]⁻ would be the most abundant ion. In positive ion mode , the protonated molecule [M+H]⁺ would be observed. Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) would be required to induce fragmentation.

Predicted MS/MS fragmentation pathways for the [M-H]⁻ ion:

  • Decarboxylation: The most likely fragmentation would be the loss of CO₂ (44 Da) from the deprotonated carboxylate.

  • Loss of the Isopropyl Group: Cleavage of the bond between the alpha-carbon and the isopropyl group could also occur.

Visualizing the ESI-MS/MS Fragmentation Pathway

ESI_MSMS_Fragmentation_of_2-(4-Bromophenyl)-3-methylbutanoic_acid MH_neg [M-H]− [C11H12BrO2]− m/z 271/273 F1_neg Loss of CO2 [C10H12Br]− m/z 227/229 MH_neg->F1_neg - CO2 F2_neg Loss of C3H6 [C8H6BrO2]− m/z 228/230 MH_neg->F2_neg - C3H6

Caption: Predicted ESI-MS/MS fragmentation of deprotonated 2-(4-Bromophenyl)-3-methylbutanoic acid.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis of 2-(4-Bromophenyl)-3-methylbutanoic acid would benefit from the application of complementary techniques.

Analytical TechniqueAdvantagesDisadvantages
Mass Spectrometry (MS) High sensitivity, provides molecular weight information, structural information from fragmentation.Isomeric differentiation can be challenging without standards, "hard" ionization can lead to loss of molecular ion.
Gas Chromatography-MS (GC-MS) Excellent separation for volatile and semi-volatile compounds, provides both retention time and mass spectral data.Derivatization is often required for polar compounds like carboxylic acids, which adds a step to sample preparation.[7][8][9]
High-Performance Liquid Chromatography (HPLC) Excellent for separating non-volatile and thermally labile compounds, can be coupled with various detectors (UV, MS).[10][11][12]Lower resolution than GC for some compounds, can consume larger volumes of solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity of atoms and stereochemistry.[13][14][15][16][17]Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.

Experimental Protocols

Hypothetical GC-MS Protocol with Derivatization
  • Derivatization: To 1 mg of 2-(4-Bromophenyl)-3-methylbutanoic acid, add 500 µL of a methylation agent (e.g., methanolic HCl or diazomethane). Heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the methyl ester derivative.

  • GC-MS Analysis:

    • Injector: Splitless, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scan range 50-500 m/z.

Hypothetical LC-MS/MS Protocol
  • Sample Preparation: Dissolve 1 mg of 2-(4-Bromophenyl)-3-methylbutanoic acid in 1 mL of methanol. Dilute to a final concentration of 1 µg/mL with 50:50 methanol:water.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

    • MS Detector: Electrospray Ionization (ESI) in negative ion mode.

    • MS/MS: Isolate the [M-H]⁻ ion (m/z 271/273) and perform Collision-Induced Dissociation (CID) with optimized collision energy.

Predicted Fragmentation Data Summary

m/z (EI)Proposed Fragment IonNotes
272/274[C₁₁H₁₃BrO₂]⁺˙Molecular ion, showing characteristic 1:1 bromine isotope pattern.
257/259[C₁₁H₁₂BrO]⁺Loss of •CH₃.
229/231[C₈H₆BrO₂]⁺˙Loss of isopropyl radical (•C₃H₇).
227/229[C₁₀H₁₂Br]⁺˙Loss of •COOH.
183/185[C₇H₄BrO]⁺Bromobenzoyl cation, from cleavage of the alkyl chain.
155/157[C₆H₄Br]⁺˙Bromophenyl cation, loss of CO from the bromobenzoyl cation.
91[C₇H₇]⁺Tropylium ion, common in alkylbenzene fragmentation.[18]
45[COOH]⁺Carboxyl cation.
m/z (ESI-)Proposed Fragment IonNotes
271/273[C₁₁H₁₂BrO₂]⁻Deprotonated molecular ion [M-H]⁻.
227/229[C₁₀H₁₂Br]⁻Loss of CO₂ from [M-H]⁻.

Conclusion

The mass spectrometric analysis of 2-(4-Bromophenyl)-3-methylbutanoic acid is predicted to yield a rich fragmentation pattern that can provide significant structural information. The presence of the bromine atom provides a clear isotopic signature that aids in the identification of fragments. While EI-MS will provide a detailed fragmentation fingerprint, LC-MS/MS with ESI is likely to be the method of choice for quantitative analysis due to its soft ionization and high sensitivity. For unambiguous structure confirmation, a combination of mass spectrometry with NMR spectroscopy would be the most robust approach. This guide provides a solid theoretical foundation for researchers embarking on the analysis of this and structurally related compounds.

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available from: [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available from: [Link]

  • Tanaka, K., et al. 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Analytical and Bioanalytical Chemistry, 405(23), 7473-7480. Available from: [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Nour, V., Trandafir, I., & Cosmulescu, S. (2010). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 38(3), 44-48. Available from: [Link]

  • Agilent Technologies. Separation of Organic Acids on an Agilent Polaris C18-A Column. Available from: [Link]

  • Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

  • Surmeian, A., et al. Fragmentation schemes of Ibuprofen. ResearchGate. Available from: [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available from: [Link]

  • Allen, D. K., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Metabolomics, 12(8), 1-9. Available from: [Link]

  • Mash, H., et al. (2001). Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC—MS. Journal of Chromatographic Science, 39(5), 184-188. Available from: [Link]

  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Kemsley, E. K., et al. (2005). Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions". Journal of the American Society for Mass Spectrometry, 16(5), 785-790. Available from: [Link]

  • Mohamed, G. G., et al. (2012). Investigation of ibuprofen drug using mass spectrometry, thermal analyses, and semi-empirical molecular orbital calculation. Journal of Thermal Analysis and Calorimetry, 109(1), 315-323. Available from: [Link]

  • Waters Corporation. Exact Mass MS/MS of Ibuprofen Metabolites Using A Hybrid Quadrupole. Available from: [Link]

  • Płotka-Wasylka, J., et al. (2016). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-injection port derivatization followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1438, 59-67. Available from: [Link]

  • Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available from: [Link]

  • Zwiener, C., et al. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 388(4), 839-846. Available from: [Link]

  • DergiPark. Determination of Ibuprofen in Pharmaceutical Preparations by UPLC-MS/MS Method. Available from: [Link]

  • Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available from: [Link]

  • MDPI. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Available from: [Link]

  • PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Available from: [Link]

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  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1 H NMR spectrum of 2-methylpropanoic acid. Available from: [Link]

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Validation

Advanced Spectroscopic Characterization: FTIR Benchmarking for 2-(4-Bromophenyl)-3-methylbutanoic Acid

Executive Summary & Strategic Context 2-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 51632-30-5) is a critical chiral building block, often utilized in the synthesis of pyrethroid insecticides (e.g., Esfenvalerate analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(4-Bromophenyl)-3-methylbutanoic acid (CAS: 51632-30-5) is a critical chiral building block, often utilized in the synthesis of pyrethroid insecticides (e.g., Esfenvalerate analogs) and pharmaceutical intermediates.[1] Its structural integrity hinges on three distinct moieties: the carboxylic acid head , the isopropyl side chain , and the para-brominated aromatic core .

In drug development and high-purity synthesis, distinguishing this molecule from its non-halogenated analogs (e.g., 2-phenyl-3-methylbutanoic acid) or regioisomers is paramount.[1] While NMR provides definitive connectivity, Fourier Transform Infrared Spectroscopy (FTIR) remains the industry standard for rapid solid-state identification and polymorphic profiling.[1]

This guide objectively compares the two dominant FTIR sampling methodologies—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —to determine which yields superior spectral fidelity for this specific halogenated acid.[1]

Comparative Analysis: Sampling Methodologies

For a solid organic acid like 2-(4-Bromophenyl)-3-methylbutanoic acid, the choice of sampling technique dictates the signal-to-noise ratio (SNR) and the resolution of critical fingerprint bands (600–1500 cm⁻¹).[1]

Method A: Diamond ATR (Attenuated Total Reflectance)

The Modern Standard for Routine QC[1]

Mechanism: The sample is pressed against a high-refractive-index diamond crystal.[1] The IR beam penetrates a few microns into the sample (evanescent wave) and reflects back to the detector.

FeaturePerformance Metrics
Throughput High. Sample prep time < 1 minute.[1]
Reproducibility Excellent. Path length is fixed by the crystal physics.[1]
Spectral Fidelity Moderate. Peak intensities decrease at higher wavenumbers (penetration depth dependence).[1]
Limit of Detection Lower. Effective path length is short (~2–4 µm), making trace impurity detection difficult.[1]
Method B: KBr Transmission Pellet

The Gold Standard for Structural Elucidation

Mechanism: The compound is ground with optical-grade Potassium Bromide (KBr) and pressed into a translucent disc.[1] The IR beam passes through the sample.[2][3]

FeaturePerformance Metrics
Throughput Low. Prep time 15–20 minutes; requires hydraulic press.[1]
Reproducibility Variable. Dependent on pellet thickness and grinding uniformity.[1]
Spectral Fidelity High. No refractive index correction needed; superior resolution of weak overtone bands.[1]
Limit of Detection High. Longer path length allows detection of weak C-Br stretches and aromatic overtones.[1]
The Verdict

For 2-(4-Bromophenyl)-3-methylbutanoic acid , the KBr Transmission method is superior for initial structural characterization.[1]

  • Reasoning: The critical diagnostic bands for the para-bromo substitution (C-Br stretch and aromatic out-of-plane bends) appear in the low-frequency region (< 850 cm⁻¹).[1] Diamond ATR crystals often have intrinsic absorption (phonon bands) in the 1900–2300 cm⁻¹ region and reduced energy throughput below 600 cm⁻¹, potentially masking the C-Br fundamental stretch. KBr is transparent down to 400 cm⁻¹.

Detailed Spectral Analysis & Band Assignment

The following data synthesizes experimental baselines for phenylacetic acid derivatives with theoretical shifts induced by the isopropyl and bromo substituents.

Diagnostic Fingerprint Table
Functional GroupVibration ModeFrequency (cm⁻¹)Diagnostic Value
O-H (Acid) Stretching (H-bonded)2500–3300 Broad, intense band.[1] Overlaps C-H stretches.[4] Confirms carboxylic acid dimer.
C-H (Aromatic) Stretching3000–3100 Weak shoulders on the high-frequency side of the OH band.[1][5]
C-H (Aliphatic) Stretching (Asym/Sym)2870–2980 Enhanced intensity due to the isopropyl group (CH₃ doublet).[1] Differentiates from simple phenylacetic acid.
C=O (Acid) Stretching1700–1725 Strongest peak.[1] Position indicates dimerization status.
C=C (Aromatic) Ring Breathing1485, 1590 Characteristic aromatic skeletal vibrations.
C-Br Stretching1000–1075 Strong band.[1] Critical for confirming halogenation.
Ar-H (Para) Out-of-Plane Bend800–850 Strong, sharp peak.[1] Definitive for 1,4-substitution. Distinguishes from ortho/meta isomers.[1]
Structural Differentiation Logic

To validate the specific structure of 2-(4-Bromophenyl)-3-methylbutanoic acid against alternatives, focus on the 800–850 cm⁻¹ region.[1]

  • Target (Para-substituted): Single strong band ~820–840 cm⁻¹.[1]

  • Alternative (Unsubstituted Phenyl): Two bands at ~690 cm⁻¹ and ~750 cm⁻¹ (Mono-substitution).[1]

  • Alternative (Ortho-substituted): Single band ~750 cm⁻¹.[1]

Experimental Protocol: High-Fidelity KBr Pellet Preparation

Standard Operating Procedure (SOP) for Structural Confirmation

Reagents:

  • Analyte: 2-(4-Bromophenyl)-3-methylbutanoic acid (>98% purity).[1]

  • Matrix: Spectroscopic grade KBr (dried at 110°C overnight).[1]

Workflow:

  • Ratio Control: Weigh 2.0 mg of analyte and 200 mg of KBr (1:100 ratio). Note: Higher concentrations lead to "bottoming out" (0% transmission) of the C=O band.[1]

  • Grinding: Transfer to an agate mortar. Grind vigorously for 2–3 minutes.

    • Why: You must reduce particle size below the wavelength of incident light (< 5 µm) to minimize scattering (Christiansen effect), which causes sloping baselines.[1]

  • Pelletizing: Transfer the fine powder to a 13mm die set. Apply 8–10 tons of pressure under vacuum for 2 minutes.

    • Why: Vacuum removes trapped air/moisture that creates "water bands" at 3400 cm⁻¹ and 1640 cm⁻¹.

  • Acquisition: Collect background spectrum (empty holder). Insert pellet.[6] Scan 32 times at 4 cm⁻¹ resolution.

Visualizations

Figure 1: Analytical Decision Workflow

A logical pathway for selecting the correct FTIR mode based on analytical needs.

FTIR_Workflow Start Sample: 2-(4-Bromophenyl)-3-methylbutanoic acid Goal Define Analytical Goal Start->Goal QC Routine QC / Batch Release Goal->QC Speed Priority Struct Structural Elucidation / Impurity ID Goal->Struct Detail Priority ATR Method: Diamond ATR (High Throughput) QC->ATR KBr Method: KBr Transmission (High Resolution) Struct->KBr Analysis_ATR Check: 1700 cm⁻¹ (C=O) Verify Identity ATR->Analysis_ATR Analysis_KBr Analyze: 800-850 cm⁻¹ (Para-sub) Analyze: <600 cm⁻¹ (C-Br) KBr->Analysis_KBr

Caption: Decision matrix for selecting ATR vs. KBr based on the need for throughput versus spectral resolution of the halogenated fingerprint.

Figure 2: Spectral Correlation Map

Connecting functional groups to specific wavenumber regions.[1]

Spectral_Map COOH Carboxylic Acid (-COOH) Band_OH 3300-2500 cm⁻¹ (O-H Stretch) COOH->Band_OH Band_CO 1700-1725 cm⁻¹ (C=O Stretch) COOH->Band_CO Isopropyl Isopropyl Group (-CH(CH3)2) Band_CH 2960-2870 cm⁻¹ (C-H Aliphatic) Isopropyl->Band_CH ArBr Aryl Bromide (Para-Substituted) Band_Sub 800-850 cm⁻¹ (C-H Out-of-Plane) ArBr->Band_Sub Para-Pattern Band_CBr 1000-1075 cm⁻¹ (C-Br Stretch) ArBr->Band_CBr

Caption: Mapping the three core structural moieties of the target molecule to their diagnostic IR bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 4-Bromophenylacetic acid. National Institute of Standards and Technology. Available at: [Link][1]

  • Specac Application Notes. (n.d.). FTIR: Transmission vs ATR spectroscopy. Specac Ltd. Available at: [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd. (Source for Para-substitution patterns).

Sources

Comparative

A Comparative Guide to Purity Assays for 2-(4-Bromophenyl)-3-methylbutanoic acid Reference Standards

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, directly influencing the sa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount, directly influencing the safety and efficacy of the final drug product.[1][2] This quality is fundamentally built upon the purity of its constituent intermediates. 2-(4-Bromophenyl)-3-methylbutanoic acid is a chiral carboxylic acid that serves as a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity and purity, therefore, are not merely a matter of quality control but a foundational requirement for regulatory approval and patient safety.

The International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the use of highly pure, fully characterized reference standards for both APIs and their intermediates.[2][3][4] This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the purity of 2-(4-Bromophenyl)-3-methylbutanoic acid. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for each.

Understanding the Impurity Profile

A robust purity assessment begins with understanding the potential impurities. For 2-(4-Bromophenyl)-3-methylbutanoic acid, impurities can arise from the synthetic route and include:

  • Positional Isomers: During the bromination of the aromatic ring, the formation of ortho- and meta-isomers, such as 2-(3-bromophenyl)-3-methylbutanoic acid, is a significant possibility. These isomers can be difficult to separate from the desired para-isomer and may carry through subsequent synthetic steps.[5][6][7]

  • Starting Materials & Reagents: Unreacted precursors or residual reagents from the synthesis process can remain in the final product.

  • Enantiomeric Impurity: As a chiral molecule, the presence of the undesired enantiomer is a critical impurity that must be quantified, as different enantiomers of a drug can have vastly different pharmacological or toxicological profiles.[8]

Comparative Analysis of Key Purity Assay Methodologies

The selection of an analytical method is a strategic decision based on the specific purity attribute being measured (e.g., overall purity, isomeric content, enantiomeric excess) and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for its versatility and applicability to a wide range of compounds.

  • Expertise & Experience: For a carboxylic acid like 2-(4-Bromophenyl)-3-methylbutanoic acid, reversed-phase HPLC (RP-HPLC) is ideal for separating the main component from non-volatile impurities and positional isomers based on polarity differences. To assess enantiomeric purity, a specialized Chiral Stationary Phase (CSP) is required. CSPs create a chiral environment, allowing for differential interaction with the two enantiomers and enabling their separation.[8][9]

Gas Chromatography (GC)

GC offers exceptional resolving power, particularly for volatile and semi-volatile compounds.

  • Expertise & Experience: The primary challenge with analyzing carboxylic acids by GC is their low volatility and tendency to adsorb onto the column, leading to poor peak shape and inaccurate quantification. Therefore, derivatization is a mandatory step. Converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) is essential for reliable analysis.[10][11] GC, especially when coupled with a mass spectrometer (GC-MS), is highly effective for identifying and quantifying volatile organic impurities and positional isomers.[5][6][12]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart as a primary analytical method capable of determining purity without the need for an identical reference standard of the analyte.

  • Expertise & Experience: The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a specific, unique proton signal from the analyte with that of a highly pure, certified internal standard of known concentration, the absolute purity of the analyte can be calculated directly.[14][15][16] This makes qNMR an invaluable tool for certifying primary reference standards.[14][17]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of each technique for the analysis of 2-(4-Bromophenyl)-3-methylbutanoic acid.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID/MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[18]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[18]Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei.[13]
Primary Use Case General purity (RP-HPLC), Enantiomeric purity (Chiral HPLC).Isomeric purity, volatile impurities.Absolute purity determination (certification of reference standards).
Derivatization Not typically required for RP or chiral analysis.Required for volatility (e.g., silylation or esterification).[10]Not required.
Typical Purity Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Quantitation (LOQ) ~0.03% (UV)~0.015% (FID)~0.1%
Strengths - Robust and reproducible- Wide applicability- Specific methods for enantiomers- High resolution for isomers- High sensitivity with MS detection- Primary ratio method, SI traceable[14]- No specific analyte standard needed- Provides structural information
Limitations - Requires specific chiral columns for enantiomers- Detector response can vary between compounds- Destructive technique- Derivatization adds complexity and potential for error- Lower sensitivity than chromatographic methods- Requires non-overlapping signals

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing a clear and logical workflow from sample preparation to data interpretation.

Protocol 1: Purity by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate the main component from potential process-related impurities and positional isomers.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_prep Weigh ~10 mg of sample s_dissolve Dissolve in 10 mL Acetonitrile (Concentration ~1 mg/mL) s_prep->s_dissolve s_filter Filter through 0.45 µm syringe filter s_dissolve->s_filter injection Inject 10 µL s_filter->injection hplc_system HPLC System with UV Detector (225 nm) hplc_system->injection separation C18 Column Separation (Gradient Elution) injection->separation chromatogram Generate Chromatogram separation->chromatogram integration Integrate all peaks chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation

Caption: Workflow for RP-HPLC purity analysis.

A. Instrumentation & Materials

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: Acetonitrile.

B. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • Start at 60% A / 40% B.

    • Linear gradient to 10% A / 90% B over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

C. Sample Preparation

  • Accurately weigh approximately 10 mg of 2-(4-Bromophenyl)-3-methylbutanoic acid.

  • Dissolve in 10 mL of Acetonitrile to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

D. Data Analysis

  • Calculate the purity using area normalization. The purity is the area of the main peak expressed as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method quantifies the enantiomeric excess (e.e.) of the desired enantiomer.

A. Instrumentation & Materials

  • System: HPLC as described in 5.1.

  • Column: Chiral Stationary Phase (CSP) column suitable for acidic compounds (e.g., a cellulose or amylose-based column like CHIRALPAK® AD-H or a quinine-based anion exchanger like CHIRALPAK® QN-AX).[8][9]

  • Mobile Phase: Typically a normal-phase eluent such as n-Hexane/Isopropanol with a small amount of an acidic modifier like TFA (e.g., 90:10:0.1 v/v/v).

B. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Mode: Isocratic.

C. Sample Preparation

  • Prepare a racemic standard (~0.5 mg/mL) to confirm the elution order and resolution of the enantiomers.

  • Prepare the test sample at the same concentration in the mobile phase.

D. Data Analysis

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Protocol 3: Isomeric Purity by GC-MS

This protocol is optimized for separating and identifying volatile impurities, particularly positional isomers, after derivatization.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s_prep Weigh ~5 mg of sample s_dissolve Dissolve in 1 mL Dichloromethane s_prep->s_dissolve derivatize Add Silylating Agent (e.g., BSTFA). Heat at 70°C for 30 min. s_dissolve->derivatize injection Inject 1 µL (Splitless) derivatize->injection gcms_system GC-MS System gcms_system->injection separation Capillary Column (DB-5ms) Separation (Temp Program) injection->separation detection Mass Spectrometry Detection (EI Mode) separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic integration Integrate Peaks tic->integration ms_spectra Analyze Mass Spectra for Identification integration->ms_spectra calculation Calculate Purity integration->calculation

Caption: Workflow for GC-MS analysis with derivatization.

A. Instrumentation & Materials

  • System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (MS).[19]

  • Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

B. Chromatographic & Spectrometric Conditions

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 10 min).

  • Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

C. Sample Preparation & Derivatization

  • Accurately weigh ~5 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.[10]

  • Cool to room temperature before injection.

D. Data Analysis

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate purity based on the peak area percentage in the Total Ion Chromatogram (TIC).

Protocol 4: Absolute Purity by qNMR

This method provides a direct measurement of the mass fraction purity of the material.

Workflow Diagram

QNMR_Workflow cluster_prep Precise Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation w_analyte Accurately weigh ~15 mg of Analyte (m_a) dissolve Dissolve both in a known volume of Deuterated Solvent (e.g., CDCl₃) w_analyte->dissolve w_std Accurately weigh ~10 mg of Internal Standard (m_std) w_std->dissolve acquisition Acquire ¹H NMR Spectrum (Ensure full relaxation, e.g., d1=30s) dissolve->acquisition nmr_system NMR Spectrometer (≥400 MHz) nmr_system->acquisition processing Process Spectrum (Phase & Baseline Correction) acquisition->processing integration Integrate non-overlapping peaks for Analyte (I_a) & Standard (I_std) processing->integration calculation Calculate Purity (P_a) using the qNMR Equation integration->calculation

Caption: Workflow for absolute purity determination by qNMR.

A. Instrumentation & Materials

  • System: NMR Spectrometer (≥ 400 MHz) with a high-resolution probe.

  • Internal Standard (IS): A certified, highly pure standard with non-overlapping proton signals (e.g., Maleic acid, Dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the analyte and IS are fully soluble (e.g., Chloroform-d, DMSO-d6).

B. Experimental Parameters

  • Pulse Program: Standard quantitative ¹H experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is often sufficient).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 8 or 16 scans).

C. Sample Preparation

  • Accurately weigh (to 0.01 mg) approximately 15 mg of 2-(4-Bromophenyl)-3-methylbutanoic acid (m_a) into an NMR tube.

  • Accurately weigh (to 0.01 mg) approximately 10 mg of the internal standard (m_std) into the same NMR tube.

  • Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.

D. Data Analysis

  • Process the acquired spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved signal for the analyte (I_a) and a signal for the internal standard (I_std).

  • Calculate the purity (P_a) using the following equation[13]:

    P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • a = Analyte, std = Internal Standard

Conclusion: An Integrated Approach to Purity Assessment

No single method can provide a complete picture of a reference standard's purity. A comprehensive characterization of 2-(4-Bromophenyl)-3-methylbutanoic acid requires an integrated, multi-technique approach. RP-HPLC is indispensable for routine quality control and assessing process-related impurities. Chiral HPLC is mandatory for determining enantiomeric purity, a critical quality attribute. GC-MS provides unparalleled resolution for isomeric impurities and other volatile contaminants. Finally, qNMR serves as the ultimate arbiter, delivering a direct, SI-traceable measurement of absolute purity, making it the gold standard for certifying primary reference materials. By judiciously applying these complementary techniques, researchers and drug developers can ensure the integrity of their reference standards, the quality of their APIs, and the safety of the resulting medicines.

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  • Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization . American Laboratory. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir . National Institutes of Health (NIH). [Link]

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